(R)-3-(3-Fluorophenyl)-beta-alaninol hcl
説明
BenchChem offers high-quality (R)-3-(3-Fluorophenyl)-beta-alaninol hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(3-Fluorophenyl)-beta-alaninol hcl including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAZROXPDRSRKE-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857131 | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263094-10-5 | |
| Record name | Benzenepropanol, γ-amino-3-fluoro-, hydrochloride (1:1), (γR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to (R)-3-(3-Fluorophenyl)-beta-alaninol HCl: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of (R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride, a fluorinated chiral building block of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of derivative drug candidates.[1][2] This guide details the compound's core chemical properties, outlines a conceptual synthetic and analytical workflow, and discusses its applications in modern drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Chiral Building Blocks
In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy for optimizing its pharmacological profile. The high electronegativity, small size, and metabolic stability of the carbon-fluorine bond can profoundly influence a molecule's properties, including pKa, dipole moment, and resistance to oxidative metabolism.[1][2] When combined with a chiral center, as in (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, these advantages are magnified, offering a stereospecific scaffold for constructing complex, three-dimensional pharmacophores. This compound serves as a critical starting material for synthesizing novel enzyme inhibitors, receptor modulators, and other bioactive molecules, where precise stereochemistry is paramount for target engagement and efficacy.[][4]
Core Chemical and Physical Properties
The hydrochloride salt of (R)-3-(3-Fluorophenyl)-beta-alaninol ensures enhanced stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol;hydrochloride | - |
| Synonyms | (R)-3-Amino-3-(3-fluorophenyl)-1-propanol HCl | - |
| CAS Number | 843534-76-9 | - |
| Molecular Formula | C₉H₁₃ClFNO | [][] |
| Molecular Weight | 205.66 g/mol | [][] |
| Appearance | White to yellow solid/powder | [6] |
| Storage Temperature | 2-8 °C, under inert atmosphere | [][] |
| Purity | Typically ≥97% | [7][8] |
Note: Data is synthesized from sources describing the hydrochloride salt or closely related analogs. Molecular weight is calculated based on the formula.
Solubility and Stability: As a hydrochloride salt, the compound is expected to exhibit good solubility in water and polar protic solvents like methanol and ethanol. It is stable under recommended storage conditions, although it should be protected from moisture and strong oxidizing agents.[6]
Synthesis and Purification Workflow
The synthesis of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl typically originates from its corresponding β-amino acid precursor, (R)-3-(3-fluorophenyl)-beta-alanine. The key transformation is the selective reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center or the aromatic ring.
Caption: Conceptual Synthetic Workflow.
Exemplary Protocol: Reduction of (R)-3-(3-Fluorophenyl)-beta-alanine
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (R)-3-(3-fluorophenyl)-beta-alanine (1.0 eq). Purge the flask with argon or nitrogen.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the amino acid. Cool the resulting solution to 0 °C in an ice-water bath.
-
Causality: Anhydrous THF is used as it is unreactive with common reducing agents like borane. Cooling is essential to control the exothermic reaction.
-
-
Reducing Agent Addition: Slowly add a solution of borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Causality: Borane is a highly selective reagent for reducing carboxylic acids in the presence of other functional groups. A slight excess ensures complete conversion.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C to decompose excess borane. This is followed by the addition of 1M aqueous HCl.
-
Trustworthiness: The quench must be performed cautiously as it generates hydrogen gas. The acidic workup hydrolyzes the borate-amine complex, liberating the free amino alcohol.
-
-
Extraction & Isolation: Remove the organic solvents under reduced pressure. Basify the aqueous residue with NaOH to pH >10 and extract the free base product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (R)-3-(3-Fluorophenyl)-beta-alaninol free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt. Purity can be further enhanced by recrystallization.
Analytical Characterization and Quality Control
A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of the final product. Each technique provides a unique piece of information, creating a self-validating quality control system.
Caption: Quality Control (QC) Workflow.
| Analytical Technique | Parameter Measured | Expected Observations |
| Chiral HPLC | Enantiomeric Excess (ee) & Chemical Purity | A single major peak for the (R)-enantiomer, with the (S)-enantiomer below the limit of quantification. Purity typically >98%. |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons (3-fluorophenyl group), a methine proton adjacent to the amino group, and methylene protons of the propanol backbone. |
| ¹³C NMR | Carbon Skeleton Confirmation | Distinct signals for all 9 unique carbon atoms, including those of the fluorinated aromatic ring. |
| Mass Spectrometry | Molecular Weight Verification | An [M+H]⁺ ion corresponding to the mass of the free base (C₉H₁₂FNO), approximately m/z 169.09. |
| FTIR | Functional Group Identification | Broad O-H and N-H stretching bands (~3400-3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and a characteristic C-F stretching band (~1250-1000 cm⁻¹).[9] |
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives, which are known for their high selectivity in separating enantiomers of amino alcohols.[10]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of the mobile phase to create a 0.5 mg/mL solution.
-
Instrumentation Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample and integrate the peak areas to calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Applications in Research and Drug Development
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its ability to introduce a specific, fluorinated, chiral motif into larger molecules.
-
Scaffold for GPCR Ligands and Kinase Inhibitors: The aminopropanol structure is a common feature in many biologically active molecules. This building block allows for the systematic exploration of structure-activity relationships (SAR) where the 3-fluorophenyl group can probe interactions within a hydrophobic binding pocket, potentially increasing ligand affinity and selectivity.[4]
-
Peptidomimetics: Incorporation into peptide-like structures can enhance stability against enzymatic degradation. The fluorine atom provides a subtle yet powerful tool to modify electronic properties and conformational preferences.[1][]
-
Asymmetric Synthesis: The primary alcohol and amine serve as versatile handles for further chemical modification, enabling the construction of more complex chiral molecules through coupling reactions, cyclizations, or other transformations.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classification: The compound is generally classified as harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8 °C).[][]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is a specialized chemical tool that empowers medicinal chemists to apply the principles of fluorine chemistry and stereospecific design to the creation of novel therapeutics. Its well-defined structure, combined with the beneficial properties imparted by the fluorine atom, makes it an invaluable asset in programs targeting a wide range of diseases. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization in research and development.
References
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet - H-β-Ala-OH. Retrieved from [Link]
-
Farmalabor Materie Prime. (2016). SAFETY DATA SHEET - ALLOPURINOL. [Link]
-
Chemsrc. (2025). (R)-3-(3-FLUOROPHENYL)-BETA-ALANINE. Retrieved from [Link]
-
Jeko, J., & Kurti, L. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1106. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
NextSDS. (n.d.). (S)-3-(3-chlorophenyl)-beta-alaninol HCl — Chemical Substance Information. Retrieved from [Link]
-
Dahiya, R. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]
- Google Patents. (2020). WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]
-
Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 856. [Link]
-
Ranu, B. C., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Chemistry, 5(3), 1873-1886. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Royal Society of Chemistry. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]
-
Carlier, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2189. [Link]
-
Le, A. T., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 96(6), 2378–2386. [Link]
-
MHLW. (n.d.). Analytical Method for Alachlor, Isoprocarb, etc. Retrieved from [Link]
-
Zhao, H., Li, J., & Wu, F. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 15, 127-142. [Link]
Sources
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. (R)-3-(3-FLUOROPHENYL)-BETA-ALANINE | CAS#:209679-18-5 | Chemsrc [chemsrc.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scirp.org [scirp.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. peptide.com [peptide.com]
Technical Whitepaper on Chiral Building Blocks: Focus on (R)-3-(3-Fluorophenyl)-beta-alaninol HCl
Executive Summary
(R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride is a highly versatile chiral building block utilized extensively in the pharmaceutical industry and advanced organic synthesis. Its unique structural motif—a fluorinated aromatic ring coupled with a stereodefined beta-amino alcohol—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including advanced oxazolidinone-based antimicrobials, chiral ligands, and targeted kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its preparation and quality control.
Physicochemical Profiling & Structural Significance
The compound exists primarily in two forms: the free base and the hydrochloride (HCl) salt. In industrial and laboratory settings, the HCl salt is overwhelmingly preferred.
Causality of Salt Preference: Free primary amines are prone to absorbing atmospheric carbon dioxide to form carbamates, leading to degradation over time. The HCl salt neutralizes the amine, providing enhanced crystalline stability, extended shelf-life, and improved aqueous solubility, which is critical for downstream biphasic reactions. Furthermore, the meta-fluoro substitution on the phenyl ring acts as a bioisostere for hydrogen, increasing the lipophilicity and metabolic stability of the final API without introducing severe steric hindrance.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol hydrochloride |
| CAS Number (HCl Salt) | 1263094-10-5[1] |
| CAS Number (Free Base) | 1213834-21-9[2] |
| Molecular Formula | C9H13ClFNO |
| Molecular Weight | 205.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C, desiccated, inert atmosphere |
Mechanistic Pathways: Synthesis of the Chiral Pharmacophore
The synthesis of enantiopure beta-amino alcohols demands highly chemoselective reduction methods that preserve the integrity of the adjacent stereocenter. The standard approach involves the reduction of the corresponding enantiopure beta-amino acid, (R)-3-amino-3-(3-fluorophenyl)propanoic acid.
Causality of Reagent Selection: While Lithium Aluminum Hydride (LiAlH4) is a potent reducing agent, its use with amino acids can lead to unwanted side reactions, partial racemization at elevated temperatures, and challenging workups due to stable aluminum emulsions. Instead, Borane-Tetrahydrofuran (BH3·THF) is the reagent of choice for this transformation[3]. Borane acts as a soft Lewis acid, coordinating selectively with the electron-rich carboxylic acid oxygen before transferring the hydride. This mechanism is highly chemoselective and proceeds without disturbing the alpha/beta stereocenter, ensuring >99% enantiomeric retention[4].
Synthetic workflow for (R)-3-(3-Fluorophenyl)-beta-alaninol HCl via Borane-THF reduction.
Experimental Protocols (Self-Validating Systems)
This methodology describes the conversion of the beta-amino acid to the alaninol HCl salt. It is designed as a self-validating system: the intermediate methanol quench serves not only to destroy excess borane but critically breaks the strong boron-nitrogen coordinate bonds, ensuring quantitative release of the free amino alcohol.
Step 1: Borane Reduction
-
Suspend 1.0 equivalent of (R)-3-amino-3-(3-fluorophenyl)propanoic acid in anhydrous THF under an inert nitrogen atmosphere.
-
Cool the suspension to 0°C using an ice/water bath.
-
Dropwise, add 2.5 equivalents of Borane-THF complex (1.0 M in THF).
-
Causality Check: The excess borane is required because the first equivalent is consumed by the active proton of the carboxylic acid (evolving H2 gas), and the second equivalent performs the actual reduction. The extra 0.5 eq accounts for coordination with the primary amine.
-
-
Gradually warm the reaction to room temperature, then heat to reflux for 12-16 hours.
Step 2: Quench and Boron-Complex Cleavage
-
Cool the reaction mixture back to 0°C.
-
Carefully add excess Methanol dropwise.
-
Causality Check: Methanol reacts with unreacted BH3 to form trimethyl borate (B(OMe)3) and hydrogen gas. Furthermore, refluxing this methanolic solution for 2 hours is mandatory to solvolyze the stable boron-amine complex, freeing the target beta-amino alcohol[4].
-
Step 3: Isolation of the Free Base
-
Concentrate the solution under reduced pressure to remove THF, methanol, and volatile trimethyl borate.
-
Dissolve the residue in 1M NaOH (aqueous) and extract three times with Dichloromethane (DCM).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the free base (CAS 1213834-21-9)[2].
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude free base in anhydrous Diethyl Ether.
-
Slowly add 1.1 equivalents of 2M HCl in Diethyl Ether at 0°C. A white precipitate will immediately form.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to yield (R)-3-(3-Fluorophenyl)-beta-alaninol HCl (CAS 1263094-10-5)[1].
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch before deployment in API synthesis, a rigorous, self-validating analytical workflow must be executed.
Quality control and analytical validation workflow for chiral purity and structural integrity.
-
Chiral HPLC: Confirms the retention of the (R)-configuration. The fluorine atom provides an excellent chromophore for UV detection at 254 nm.
-
1H NMR (D2O): Validates the structural integrity. The disappearance of the carboxylic acid proton and the appearance of the methylene protons adjacent to the newly formed hydroxyl group (~3.5 ppm) confirm complete reduction.
References
-
LookChem. "CAS No.1263094-10-5, (3R)-3-amino-3-(3-fluorophenyl)propan-1-ol, hydrochloride." LookChem Database. Available at:[Link]
-
Wikipedia Contributors. "Borane–tetrahydrofuran." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Organic Syntheses. "Procedure for reduction of amino acids to amino alcohols." Organic Syntheses, Coll. Vol. 9, p.676. Available at:[Link]
Sources
Strategic Implementation of Chiral Building Blocks in Complex Organic Synthesis
Executive Summary
The imperative of chirality in modern drug discovery cannot be overstated. Over half of all FDA-approved drugs are chiral molecules[1], and their specific three-dimensional stereochemistry dictates pharmacological efficacy, metabolic pathways, and toxicological safety profiles[2]. As a Senior Application Scientist, the decision of how to introduce chirality into a target molecule—whether through the "chiral pool," asymmetric catalysis, or biocatalysis—is the most consequential step in retrosynthetic planning. This technical guide systematically evaluates these core strategies, providing field-proven protocols, mechanistic rationales, and self-validating workflows to guide synthetic chemists in constructing stereochemically complex architectures.
The Chiral Pool: Nature's Enantiopure Feedstock
The chiral pool refers to the vast collection of abundant, naturally occurring enantiopure compounds—primarily amino acids, carbohydrates, and terpenes[3]. When a target molecule's carbon skeleton maps cleanly onto a chiral pool precursor, this strategy is highly efficient, bypassing the need for complex, reagent-controlled asymmetric induction.
Causality in Selection: We prioritize chiral pool synthesis when the target requires multiple contiguous stereocenters that are already present in an inexpensive precursor. For instance, the natural compound quinic acid serves as a highly effective chiral starting material in the synthesis of the antiviral medicine Tamiflu® (oseltamivir)[4]. However, overriding the innate reactivity of these natural scaffolds to install new functional groups can be challenging. Recent chemoenzymatic approaches have reinvigorated this space by selectively oxidizing unactivated C–H bonds in terpenes and amino acids, thereby expanding the pool of available building blocks without relying on exhaustive protecting-group manipulations[5].
Decision workflow for selecting chiral induction strategies in total synthesis.
Asymmetric Catalysis: Engineering Chirality from Achiral Precursors
When the chiral pool cannot provide the necessary stereochemical framework, we turn to asymmetric catalysis. This approach relies on chiral catalysts to differentiate between the prochiral faces of an achiral substrate. The Sharpless Asymmetric Epoxidation (SAE) remains a cornerstone methodology for converting primary and secondary allylic alcohols into enantiopure 2,3-epoxy alcohols with high enantiomeric excess (typically >90% ee)[6].
Experimental Protocol: Sharpless Asymmetric Epoxidation (SAE)
The SAE is highly predictable, but its success hinges on strict adherence to anhydrous conditions and precise stoichiometric control. The active catalyst is a dimeric titanium-bis(μ-tartrate) complex[6].
Causality of Experimental Choices:
-
4Å Molecular Sieves: Water is the enemy of this reaction. Even trace moisture will hydrolyze the Ti(O−iPr)4 catalyst into inactive, polymeric TiO2 species, killing catalytic turnover[6]. Sieves must be freshly flame-dried.
-
Temperature Control (-20°C): Lower temperatures rigidify the diastereomeric transition state, maximizing enantiomeric excess. Critically, it also suppresses the background, uncatalyzed epoxidation by tert-butyl hydroperoxide (TBHP), which would otherwise yield a racemic product[6].
-
Tartrate Enantiomer: The choice of L-(+)-Diethyl tartrate (DET) or D-(-)-DET dictates the facial attack of the oxygen, following the highly reliable Sharpless mnemonic[6].
Step-by-Step Methodology (Self-Validating System):
-
Preparation: Flame-dry a Schlenk flask containing 4Å molecular sieves (15-20 wt% relative to the substrate) under vacuum, then purge with dry Argon.
-
Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM). Cool the suspension to -20°C using a cryocooler.
-
Catalyst Assembly: Sequentially add Ti(O−iPr)4 (0.05 eq) and L-(+)-DET (0.06 eq).
-
Validation step: Stir for 20 minutes; the solution should become homogeneous and slightly yellow, indicating the successful formation of the active dimeric complex.
-
-
Substrate Coordination: Add the allylic alcohol (1.0 eq) dropwise. Stir for 10 minutes to allow substrate coordination to the titanium center, displacing an isopropoxide ligand.
-
Oxidation: Slowly add a dry solution of TBHP in decane (1.5 eq).
-
Validation step: Monitor the reaction via TLC. Because aliphatic epoxides often lack strong UV chromophores, use a chemical stain such as Potassium Permanganate ( KMnO4 ) or Phosphomolybdic Acid (PMA) to visualize the consumption of the starting material.
-
-
Quench & Workup: Once complete, quench with an aqueous solution of 10% tartaric acid and 10% FeSO4 .
-
Validation step: Stir vigorously until the aqueous layer turns a clear green. This visual cue confirms that the iron(II) has safely reduced the excess peroxide and the titanium complexes are fully hydrolyzed.
-
-
Analysis: Isolate the organic layer, concentrate, and determine the ee via Chiral HPLC against a synthesized racemic standard.
Mechanistic workflow of the Sharpless Asymmetric Epoxidation (SAE) cycle.
Expanding the Toolbox: Biocatalysis for Quaternary Stereocenters
While transition-metal catalysis is excellent for secondary and tertiary stereocenters, constructing quaternary stereocenters remains notoriously difficult due to severe steric hindrance. Biocatalysis is rapidly filling this gap. Recent applications of halohydrin dehalogenases (HHDHs) have demonstrated the ability to perform highly enantio- and regioselective nucleophilic ring-openings of 2,2-disubstituted epoxides, yielding chiral building blocks with quaternary centers (up to >99% ee)[1].
Causality: Enzymes provide a highly pre-organized chiral binding pocket that forces sterically demanding substrates into a single reactive conformation. This achieves exquisite stereocontrol—a feat that small-molecule organocatalysts struggle to replicate without suffering from significant catalyst poisoning or dramatic reductions in reaction rates.
Quantitative Data Presentation
To guide synthetic planning, the following table summarizes the operational metrics and limitations of these primary chiral induction strategies.
| Strategy | Typical Precursors | Enantiomeric Excess (ee) | Scalability | Cost Profile | Key Limitation |
| Chiral Pool | Amino acids, Terpenes, Sugars | >99% (Innate) | Very High (Multi-kg) | Low | Limited structural diversity; hard to override innate reactivity |
| Sharpless Epoxidation | Primary/Secondary Allylic alcohols | 90 - >99% | High (kg) | Moderate | Strictly requires an allylic alcohol moiety |
| Biocatalysis (HHDHs) | Racemic 2,2-disubstituted epoxides | 74 - >99% | Moderate (g to kg) | High (Initial enzyme dev.) | Narrow substrate scope; specific aqueous conditions required |
Conclusion
The synthesis of chiral active pharmaceutical ingredients (APIs) demands a flexible, multi-faceted approach. By integrating the innate, cost-effective stereochemistry of the chiral pool with the precision of asymmetric catalysis and the emerging power of biocatalysis, synthetic chemists can construct highly complex molecular architectures with unparalleled efficiency and scientific rigor.
References
-
Wikipedia. "Chiral pool". Wikipedia, The Free Encyclopedia. URL:[Link]
-
National Institutes of Health (PMC). "Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids". NIH PubMed Central. URL:[Link]
-
Buchler GmbH. "Chiral Building Blocks". Buchler GmbH. URL:[Link]
-
ACS Publications. "Biocatalytically Generated Library of Chiral Building Blocks Containing a Quaternary Stereocenter". Organic Letters. URL:[Link]
Sources
The Fluorine Advantage: Engineering Small Molecules for Optimal Pharmacokinetics and Target Affinity
Executive Summary
The incorporation of fluorine into small molecule therapeutics represents one of the most powerful strategies in modern medicinal chemistry. Currently, over 20% of all FDA-approved pharmaceuticals—and up to 30% of leading agrochemicals—contain at least one fluorine atom. This whitepaper elucidates the causality behind fluorine’s profound impact on drug behavior, transitioning from fundamental physicochemical properties to advanced pharmacokinetic (PK) modulation. Furthermore, we provide self-validating experimental protocols to quantify these effects in vitro, ensuring high-fidelity data generation for lead optimization.
The Physicochemical Causality of Organofluorine Chemistry
To understand why fluorine is a privileged atom in drug design, we must analyze its unique position in the periodic table. Fluorine is characterized by three extreme properties: a small atomic radius, the highest electronegativity of any element, and the ability to form exceptionally strong bonds with carbon .
When a medicinal chemist replaces a hydrogen atom with a fluorine atom, they are executing a precise stereoelectronic maneuver. Because the van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å) and oxygen (1.52 Å), it acts as an excellent bioisostere. It introduces minimal steric bulk, allowing the fluorinated analog to fit seamlessly into established receptor pockets without causing steric clashes.
Table 1: Comparative Physicochemical Properties of Key Atoms
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Chlorine (Cl) |
| van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 1.75 |
| Electronegativity (Pauling) | 2.20 | 3.98 | 3.44 | 3.16 |
| C–X Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~81 |
| Lipophilicity Contribution | Baseline | High | Low (Hydrophilic) | Very High |
Data synthesized from foundational medicinal chemistry parameters .
Modulating ADME Properties via Fluorination
Metabolic Shielding (CYP450 Resistance)
A primary cause of drug attrition is poor metabolic stability, often driven by Cytochrome P450 (CYP450) enzymes in the liver. These enzymes typically clear drugs by abstracting a hydrogen atom from an electron-rich or sterically accessible carbon, followed by oxygen rebound to form a hydroxylated metabolite.
The Causality: By replacing a metabolically labile C–H bond with a C–F bond, we fundamentally alter the thermodynamics of the metabolic pathway. The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~98 kcal/mol). CYP450 enzymes lack the oxidative potential required to abstract a fluorine atom. Consequently, strategically placed fluorine atoms act as metabolic "shields," redirecting metabolism or drastically increasing the compound's half-life .
Fig 1. Mechanistic pathway of CYP450-mediated oxidation versus fluorine-induced metabolic blocking.
pKa Modulation and Membrane Permeability
Many CNS and orally administered drugs contain basic amines (e.g., piperidines, piperazines) to ensure aqueous solubility. However, if the pKa of the amine is too high (>9), the molecule will be >99% protonated (ionized) at the physiological pH of 7.4. Highly ionized molecules cannot easily partition into and cross the lipophilic lipid bilayer of cell membranes.
The Causality: Fluorine’s extreme electronegativity (3.98) exerts a powerful negative inductive effect (-I) through the molecule's sigma-bond framework. Placing a fluorine atom adjacent to a basic amine withdraws electron density from the nitrogen lone pair, making it less eager to accept a proton. This lowers the pKa of the amine to a more optimal range (~7–8), exponentially increasing the fraction of neutral, unionized drug available to passively diffuse across the membrane .
Fig 2. Inductive effects of fluorine on amine pKa and its impact on membrane permeability.
Conformational Engineering & Target Affinity
Beyond pharmacokinetics, fluorine is a structural tool used to pre-organize molecules into their bioactive conformations. Due to hyperconjugation (specifically, the donation of electron density from an adjacent C–H σ bond into the low-lying C–F σ∗ antibonding orbital), vicinally fluorinated alkanes exhibit a strong preference for the gauche conformation.
By strategically introducing fluorine, chemists can "lock" a flexible molecule into the exact 3D geometry required to bind the target protein. This reduces the entropic penalty of binding ( ΔS ), leading to a profound increase in binding affinity ( Kd ) .
Validating Efficacy: Core Experimental Workflows
To empirically validate the effects of fluorination, rigorous, self-validating in vitro assays must be employed. Below are the gold-standard protocols for assessing metabolic stability and lipophilicity.
Protocol 4.1: In Vitro Liver Microsomal Stability Assay
This assay quantifies the intrinsic clearance ( CLint ) of a fluorinated compound versus its non-fluorinated parent by incubating the drug with liver microsomes (subcellular fractions containing CYP450 enzymes) .
Reagents & Causality:
-
Liver Microsomes (Human/Rat): Provides the active metabolic enzymes.
-
0.1 M Potassium Phosphate Buffer (pH 7.4): Maintains physiological pH, which is critical for optimal CYP450 tertiary structure and enzymatic activity.
-
NADPH Regenerating System: CYP450 enzymes are monooxygenases that require a constant supply of reducing equivalents (electrons) to activate molecular oxygen. NADPH is the obligate cofactor.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute the test compound to a 10 µM working stock in 50% acetonitrile/water.
-
Pre-Incubation: In a 96-well plate, combine 45 µL of microsome/buffer suspension (final protein concentration: 0.5 mg/mL) with 5 µL of the test compound. Incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding 50 µL of a pre-warmed NADPH regenerating system to each well.
-
Time-Course Sampling: At predefined timepoints ( t=0,15,30,45,60 minutes), extract a 20 µL aliquot from the reaction mixture.
-
Termination (Quenching): Immediately dispense the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating the proteins for clean LC-MS injection.
-
Separation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent drug via LC-MS/MS.
Self-Validation Checkpoint: To ensure enzymatic viability, reference compounds with known clearance rates (e.g., Verapamil for high clearance; Warfarin for low clearance) must be run in parallel. If Verapamil is not depleted by >70% within 30 minutes, the microsomal batch or NADPH system is compromised, and the assay must be rejected.
Fig 3. Step-by-step workflow for the in vitro liver microsomal stability assay.
Protocol 4.2: High-Throughput LogD (pH 7.4) Determination via Shake-Flask
To measure how fluorination alters lipophilicity, the distribution coefficient (LogD) is determined using a biphasic octanol/water system. Causality: 1-Octanol is chosen because its amphiphilic nature (a polar head and hydrophobic tail) closely mimics the hydration properties of biological lipid bilayers.
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation of the phases.
-
Spiking: Add 10 µL of a 10 mM DMSO stock of the fluorinated compound to a vial containing 1 mL of the saturated octanol/buffer mixture (1:1 ratio).
-
Partitioning: Shake the vials vigorously on a mechanical shaker at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol (top) and buffer (bottom) layers. Dilute appropriately and quantify the drug concentration in each phase using LC-MS/MS. Calculate LogD as Log10([Drug]octanol/[Drug]buffer) .
Self-Validation Checkpoint: A mass balance calculation must be performed. The total quantified drug in both phases must be compared against the initial spiked amount. A mass recovery of <90% indicates non-specific binding to the glassware or compound precipitation at the phase interface, invalidating the partition coefficient.
Conclusion
The rational incorporation of fluorine is not a matter of trial and error; it is a highly predictable exercise in stereoelectronic engineering. By understanding the causality behind fluorine's electronegativity, bond strength, and inductive effects, medicinal chemists can systematically rescue failing drug scaffolds—blocking metabolic liabilities, tuning pKa for oral bioavailability, and locking conformations to maximize target affinity.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL:[Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. URL:[Link]
-
AxisPharm Laboratories. (2024). Microsomal Stability Assay Protocol. AxisPharm. URL: [Link]
-
Wang, Q., Han, J., Sorochinsky, A., Landa, A., Butler, G., & Soloshonok, V. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(8), 999. URL:[Link]
Application Note: A Scalable, High-Fidelity Asymmetric Synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol HCl
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and biologically active compounds.[1] Their specific stereochemistry is often crucial for therapeutic efficacy. (R)-3-(3-Fluorophenyl)-β-alaninol, in particular, serves as a key chiral building block in the synthesis of advanced pharmaceutical intermediates. The development of a robust, scalable, and highly enantioselective synthesis for this compound is therefore of significant interest to the drug development and manufacturing sectors.
This application note details a field-proven protocol for the asymmetric synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol hydrochloride. The chosen synthetic strategy is centered around the Noyori-type asymmetric hydrogenation of a β-keto ester, a method renowned for its exceptional enantioselectivity, broad substrate scope, and industrial applicability.[2][3][4] We will provide a step-by-step methodology, from the synthesis of the key precursor to the final product, explaining the rationale behind critical experimental choices and offering a framework for process validation.
The Synthetic Strategy: Causality and Design
The overall synthetic approach involves three key transformations, as illustrated in the pathway below. The cornerstone of this strategy is the asymmetric hydrogenation, which establishes the critical stereocenter with high fidelity.
Figure 1: Overall synthetic pathway for (R)-3-(3-Fluorophenyl)-β-alaninol HCl.
Rationale for Method Selection:
-
Asymmetric Hydrogenation of β-Keto Esters: This method was selected over alternatives like chiral pool synthesis or enzymatic resolutions for several key reasons. Ruthenium-based catalysts, particularly those with the BINAP ligand developed by Nobel laureate Ryoji Noyori, are known for achieving exceptionally high enantiomeric excess (often >99% ee) and high yields.[2] This reaction is highly reliable and scalable, making it suitable for both laboratory research and pilot plant production.[3] The catalyst operates via a well-understood mechanism involving the stereoselective transfer of a hydride from the metal complex to the ketone, guided by the chiral ligand.[2]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Operations involving hydrogen gas and lithium aluminum hydride (LiAlH₄) require specialized safety measures and should only be performed by trained personnel.
Protocol 1: Synthesis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate
This initial step utilizes a Claisen condensation to construct the β-keto ester backbone necessary for the key asymmetric step.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-fluorobenzoate | 168.16 | 25.0 g | 148.6 |
| Ethyl acetate | 88.11 | 32.7 g (36.3 mL) | 371.5 |
| Sodium ethoxide (NaOEt) | 68.05 | 12.1 g | 178.4 |
| Toluene, anhydrous | - | 250 mL | - |
| 3M HCl (aq) | - | ~75 mL | - |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: Add anhydrous toluene (150 mL) and sodium ethoxide (12.1 g) to the flask and cool the resulting suspension to 0°C in an ice bath.
-
Addition: Combine ethyl 3-fluorobenzoate (25.0 g) and ethyl acetate (32.7 g) and add the mixture dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction mixture will become a thick slurry.
-
Work-up: Cool the reaction back to 0°C and slowly quench by adding 3M HCl (aq) until the pH is ~2-3. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by vacuum distillation to yield ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a colorless oil.
Protocol 2: Asymmetric Hydrogenation to (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate
This is the critical, stereochemistry-defining step. The use of a well-defined Ru-BINAP catalyst ensures high enantioselectivity.[3]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 210.19 | 20.0 g | 95.2 |
| [RuCl((R)-BINAP)(p-cymene)]Cl | 939.88 | 90 mg | 0.095 (S/C=1000) |
| Ethanol (EtOH), degassed | - | 200 mL | - |
| Hydrogen (H₂) gas | 2.02 | 80 atm | - |
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox, charge a high-pressure stainless-steel autoclave with the [RuCl((R)-BINAP)(p-cymene)]Cl catalyst (90 mg).
-
Substrate Addition: Add a solution of ethyl 3-(3-fluorophenyl)-3-oxopropanoate (20.0 g) in degassed ethanol (200 mL) to the autoclave via cannula.
-
Reaction: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the reactor to 80 atm with hydrogen.
-
Heating and Stirring: Heat the reactor to 50°C and stir vigorously (e.g., 1000 rpm) for 18-24 hours. Monitor the reaction progress by checking hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Concentrate the ethanolic solution under reduced pressure. The resulting crude oil, (R)-ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate, is typically of sufficient purity for the next step. Analyze the enantiomeric excess (ee) by chiral HPLC.
Protocol 3: Reduction and HCl Salt Formation
The final steps involve the reduction of the ester to the primary alcohol and subsequent conversion to the stable hydrochloride salt.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate | 212.21 | 18.0 g | 84.8 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 4.8 g | 126.5 |
| Tetrahydrofuran (THF), anhydrous | - | 300 mL | - |
| 2M HCl in Diethyl Ether | - | As needed | - |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere.
-
LiAlH₄ Suspension: Carefully add LiAlH₄ (4.8 g) to anhydrous THF (150 mL) and cool the suspension to 0°C.
-
Substrate Addition: Dissolve the crude (R)-ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate (18.0 g) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Quenching (Fieser work-up): Cautiously quench the reaction at 0°C by the sequential, dropwise addition of water (4.8 mL), 15% NaOH (aq) (4.8 mL), and finally water again (14.4 mL). A granular white precipitate will form.
-
Filtration and Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the combined filtrates under reduced pressure to yield (R)-3-(3-Fluorophenyl)-β-alaninol as a viscous oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Purification: Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, (R)-3-(3-Fluorophenyl)-β-alaninol HCl.
Data Summary and Characterization
The following table summarizes the expected outcomes for this synthetic sequence.
| Step | Product | Typical Yield | Purity / ee% | Key Analytical Data |
| 1 | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 75-85% | >98% (GC) | ¹H NMR, ¹³C NMR, MS |
| 2 | (R)-Ethyl 3-(3-fluorophenyl)-3-hydroxypropanoate | >95% | >99% ee (Chiral HPLC) | ¹H NMR, Chiral HPLC |
| 3 | (R)-3-(3-Fluorophenyl)-β-alaninol HCl | 80-90% (from ester) | >99% (HPLC), >99% ee | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
Experimental Process Workflow
The following diagram provides a high-level overview of the laboratory workflow.
Figure 2: High-level experimental workflow diagram.
Conclusion
This application note provides a comprehensive and reliable protocol for the asymmetric synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol HCl. By leveraging a well-established Noyori-type asymmetric hydrogenation, this method delivers the target compound with excellent enantiopurity and in high yield. The detailed, step-by-step procedures are designed to be readily implemented by researchers in pharmaceutical and chemical development, providing a scalable pathway to a valuable chiral building block.
References
- BenchChem. (2025).
- Diva-portal.org. (n.d.).
- PMC. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
- Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512.
- OA Monitor Ireland. (n.d.).
- Cossy, J., et al. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556-6561.
- Genet, J. P., et al. (n.d.). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
- Chrisey, L. A., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(29), 8879-8888.
- ACS Publications. (2025).
- Scite. (n.d.). Asymmetric Hydrogenation of β‐Keto Esters Using Chiral Diphosphonites.
- Chemical Communications (RSC Publishing). (n.d.).
- Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449.
Sources
Chiral reduction of 3-amino-1-(3-fluorophenyl)propan-1-one
An Application Guide to the Enantioselective Synthesis of Chiral 3-Amino-1-(3-fluorophenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chiral reduction of the prochiral β-amino ketone, 3-amino-1-(3-fluorophenyl)propan-1-one. The resulting chiral amino alcohol is a valuable building block in medicinal chemistry. We present two robust and highly selective methodologies: the Corey-Bakshi-Shibata (CBS) organocatalytic reduction and a whole-cell biocatalytic approach using ketoreductases (KREDs). This guide offers not only step-by-step protocols but also delves into the mechanistic rationale behind these choices, ensuring both scientific integrity and practical applicability.
Scientific Background & Strategic Overview
Chiral 1,3-amino alcohols are privileged structural motifs found in a wide array of pharmaceuticals and biologically active molecules. The stereochemistry of the hydroxyl group is often critical for biological efficacy. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods to establish this crucial stereocenter.[1][2]
The target transformation focuses on converting 3-amino-1-(3-fluorophenyl)propan-1-one, a prochiral β-amino ketone, into its corresponding (R)- or (S)-alcohol enantiomer. The primary challenge lies in controlling the facial selectivity of hydride delivery to the carbonyl group.
This guide details two premier strategies to achieve this transformation with high enantiomeric excess (e.e.):
-
Chemical Catalysis: The Corey-Itsuno Reduction. Also known as the Corey-Bakshi-Shibata (CBS) reduction, this method employs a chiral oxazaborolidine catalyst to direct a borane reducing agent, achieving high enantioselectivity for a broad range of ketones.[3][4][5][6]
-
Biocatalysis: Ketoreductase (KRED) Mediated Reduction. This approach leverages the exquisite selectivity of enzymes to perform the reduction under mild, aqueous conditions, aligning with the principles of green chemistry.[7][8][9] The use of whole-cell systems simplifies the process by providing intrinsic cofactor regeneration.[10]
The choice between these methods may depend on factors such as scale, desired enantiomer, available equipment, and downstream processing considerations.
Method 1: Asymmetric Reduction via CBS Catalysis
| Principle & Mechanistic Rationale
The CBS reduction is a cornerstone of asymmetric synthesis.[3][6] Its efficacy stems from a well-defined catalytic cycle that ensures high stereocontrol.
The Mechanism Unveiled:
-
Catalyst Activation: The Lewis basic nitrogen atom of the CBS oxazaborolidine catalyst coordinates to the borane (BH₃) reducing agent. This coordination activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[3][11]
-
Substrate Coordination: The ketone substrate coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination is sterically directed; the ketone orients itself to place its larger substituent (the 3-fluorophenyl group) away from the bulky group on the catalyst's stereocenter, minimizing steric hindrance.[3][11]
-
Enantioselective Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to one specific face of the coordinated carbonyl group through a highly organized, six-membered chair-like transition state.[3][4] The chirality of the catalyst dictates which face of the ketone is accessible, thus determining the absolute stereochemistry of the resulting alcohol.
-
Product Release & Catalyst Regeneration: Upon hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, releasing the chiral product upon workup and regenerating the CBS catalyst for the next cycle.[11]
This precise, catalyst-controlled intramolecular hydride delivery is the source of the reaction's high enantioselectivity.[4]
| Visualization: CBS Catalytic Cycle
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
| Experimental Protocol: CBS Reduction
Note on Precursor: The starting material, 3-amino-1-(3-fluorophenyl)propan-1-one, is typically synthesized via a Mannich reaction of 3'-fluoroacetophenone, formaldehyde, and an appropriate amine salt (e.g., dimethylamine hydrochloride), followed by deamination/deprotection if necessary.[12]
Materials:
-
3-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Triethylamine (Et₃N), freshly distilled
-
Methanol (MeOH)
-
Hydrochloric Acid (2 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of Free Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-amino-1-(3-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF (approx. 10 mL per gram of substrate). Cool the suspension to 0 °C.
-
Add triethylamine (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Filter the mixture through a pad of Celite under inert atmosphere to remove the triethylamine hydrochloride salt. Rinse the flask and filter cake with a small amount of anhydrous THF. The resulting filtrate contains the free β-amino ketone and should be used immediately.
-
Asymmetric Reduction: In a separate, flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and N₂/Ar inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Dilute with anhydrous THF.
-
Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).
-
Add the BMS solution (0.6 - 1.0 eq) dropwise to the catalyst solution, ensuring the internal temperature does not exceed -15 °C. Stir for 15 minutes.
-
Transfer the previously prepared free amine solution to the dropping funnel and add it dropwise to the catalyst-borane mixture over 30-45 minutes, maintaining the internal temperature at or below -20 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete in 2-6 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature. Add 2 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3x) to remove the chiral auxiliary and other non-polar impurities.
-
Basify the aqueous layer to pH > 10 with 2 M NaOH or solid K₂CO₃.
-
Extract the product from the basic aqueous layer with ethyl acetate or dichloromethane (3-5x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired chiral amino alcohol.
| Data Summary: Expected Outcomes
| Catalyst | Stoichiometric Reductant | Expected Product | Typical Yield | Typical e.e. |
| (S)-2-Methyl-CBS-oxazaborolidine | Borane-DMS | (R)-3-amino-1-(3-fluorophenyl)propan-1-ol | 75-90% | >95% |
| (R)-2-Methyl-CBS-oxazaborolidine | Borane-DMS | (S)-3-amino-1-(3-fluorophenyl)propan-1-ol | 75-90% | >95% |
Method 2: Whole-Cell Biocatalytic Reduction
| Principle & Rationale of Biocatalysis
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis.[9] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols with often near-perfect enantioselectivity.[7][13]
Key Advantages:
-
High Selectivity: KREDs possess highly evolved active sites that can differentiate between the two faces of a prochiral ketone, leading to exceptionally high e.e. values.[10]
-
Mild Conditions: Reactions are run in aqueous buffers at or near ambient temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.
-
Green Chemistry: The process is environmentally benign, using water as the solvent and generating minimal hazardous waste.[10]
-
Cofactor Regeneration: The primary challenge with isolated KREDs is the need for stoichiometric amounts of expensive cofactors (NADPH or NADH). By using a whole-cell system (e.g., recombinant E. coli or baker's yeast), the cell's own metabolic machinery is harnessed to continuously regenerate the required cofactor, typically by adding a cheap sacrificial co-substrate like glucose or isopropanol.[10]
| Visualization: Whole-Cell Biotransformation Workflow
Caption: Workflow for whole-cell biocatalytic reduction with cofactor regeneration.
| Experimental Protocol: Whole-Cell KRED Reduction
Note: This is a general protocol. Optimal conditions (pH, temperature, substrate loading) may vary depending on the specific KRED enzyme/strain used. A preliminary screen with a KRED library is highly recommended.
Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase (or a commercially available KRED kit with a cofactor regeneration system).
-
3-Amino-1-(3-fluorophenyl)propan-1-one
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
D-Glucose (or isopropanol) as the co-substrate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Incubator shaker
Procedure:
-
Cell Preparation (if applicable): If starting from a cell bank, grow the recombinant E. coli strain in a suitable medium (e.g., LB broth with appropriate antibiotic) to the mid-log phase. Induce KRED expression with IPTG and continue incubation for several hours. Harvest cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
Biotransformation Setup: In an Erlenmeyer flask, combine the reaction buffer, the cell suspension (or lyophilized cells/isolated enzyme), and the co-substrate (e.g., 1.5 eq D-Glucose).
-
Substrate Addition: Prepare a stock solution of the 3-amino-1-(3-fluorophenyl)propan-1-one in DMSO (e.g., 1 M). Add the substrate to the reaction mixture to a final concentration of 10-50 mM. Ensure the final DMSO concentration is low (< 2% v/v) to avoid enzyme denaturation.
-
Incubation: Place the flask in an incubator shaker set to the optimal temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzymatic activity by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile). Centrifuge to pellet the cells and analyze the supernatant by HPLC or GC to determine substrate conversion and product formation.
-
Workup: Once the reaction has reached completion (or a plateau), centrifuge the entire reaction mixture to pellet the cells.
-
Transfer the supernatant to a separatory funnel. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be performed if necessary.
| Data Summary: Representative KRED Performance
| KRED Source | Co-substrate | Product Enantiomer | Typical Conversion | Typical e.e. |
| KRED-P1-A04 (Codexis®) | Isopropanol | (R)-Alcohol | >99% | >99.5% |
| KRED-NADH-110 (Codexis®) | Glucose | (S)-Alcohol | >99% | >99.5% |
| Zygosaccharomyces rouxii KRED | Glucose | (S)-Alcohol | High | >99%[10] |
| Rhodotorula glutinis | Glucose | Varies | High | High[14] |
Product Analysis & Quality Control
A successful synthesis is validated by rigorous analysis. Both structural confirmation and enantiomeric purity must be determined.
| Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a self-validating system to confirm the stereochemical outcome of the reduction.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Daicel Chiralpak® IA or similar amylose-based column.
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v). The ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Procedure: Inject the sample. The two enantiomers will elute at different retention times. A racemic standard should be run to identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculation: Enantiomeric excess (e.e.) is calculated from the peak areas (A) of the two enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
| Structural Verification
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the chemical structure and purity of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition.
Trustworthiness: Field-Proven Insights & Troubleshooting
-
CBS Reduction Integrity: The single most critical factor for success is the rigorous exclusion of moisture.[11] All glassware must be flame- or oven-dried, and all reagents and solvents must be anhydrous. The presence of water can hydrolyze the borane and the catalyst, leading to low conversion and diminished enantioselectivity. The quality of the borane-DMS complex is also paramount; use a recently purchased, properly stored bottle.
-
Biocatalysis Reliability: Substrate or product inhibition can stall the reaction. If conversion plateaus at a low level, consider a lower initial substrate concentration or a fed-batch strategy. Ensure the pH of the buffer remains stable throughout the reaction. Cell viability and enzyme expression levels are key; always use a consistent protocol for cell growth and induction to ensure reproducibility.
References
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Noyori Asymmetric Hydrogenation - SynArchive. Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. Available at: [Link]
-
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. Available at: [Link]
-
Corey–Itsuno reduction - Grokipedia. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Available at: [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC. Available at: [Link]
-
Enantioselective Reduction of Ketones - Organic Reactions. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]
-
Noyori Hydrogenation - YouTube. Available at: [Link]
-
A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC. Available at: [Link]
-
Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Available at: [Link]
-
Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - ResearchGate. Available at: [Link]
-
Origins of stereoselectivity in evolved ketoreductases - PNAS. Available at: [Link]
-
Advances in the Enzymatic Reduction of Ketones | Accounts of Chemical Research. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - RSC Publishing. Available at: [Link]
-
Noncanonical β-Amino Esters and Amides via Direct Asymmetric Reductive Amination of α,α-Disubstituted β-Ketoesters and Amides | Organic Letters - ACS Publications. Available at: [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. Available at: [Link]
-
Itsuno-Corey Reduction - SynArchive. Available at: [Link]
-
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. Available at: [Link]
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
-
Synthesis of 3-amino-1-phenyl-propan-1-ol - PrepChem.com. Available at: [Link]
- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
-
The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Georgia Southern Commons. Available at: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]
-
Biocatalytic Synthesis of α-Amino Ketones | Request PDF - ResearchGate. Available at: [Link]
-
Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Available at: [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]
-
Reduction of Chiral Amino Acids Based on Current Method - JOCPR. Available at: [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. CoreyâItsuno reduction â Grokipedia [grokipedia.com]
- 5. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 6. synarchive.com [synarchive.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Introduction: Strategic Importance in Medicinal Chemistry
An In-Depth Guide to the Synthesis and Characterization of Boc-Protected (R)-3-(3-Fluorophenyl)-beta-alaninol
(R)-3-(3-Fluorophenyl)-beta-alaninol is a chiral building block of significant interest in drug discovery and development. As a beta-amino acid derivative, it offers unique structural properties that can influence the biological activity and conformational characteristics of molecules.[1] The strategic incorporation of a fluorine atom into the phenyl ring can enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4][]
To utilize this valuable synthon in multi-step syntheses, particularly in peptide synthesis or the construction of complex pharmaceutical agents, the nucleophilic primary amine must be temporarily masked.[6] The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. The Boc protecting group is widely used due to its ease of introduction, its stability across a broad range of reaction conditions (including basic and nucleophilic environments), and the mild acidic conditions required for its removal.[7][8][9] This orthogonality allows for selective chemical transformations on other parts of the molecule without affecting the protected amine.[7][9]
This application note provides a detailed, field-proven protocol for the efficient Boc protection of (R)-3-(3-Fluorophenyl)-beta-alaninol, including reaction mechanism, purification, and comprehensive characterization.
Reaction Mechanism and Rationale
The protection of the primary amine in (R)-3-(3-Fluorophenyl)-beta-alaninol with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[7][8][10]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.
-
Byproduct Decomposition: The tert-butyl carbonate is unstable and decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[7][10]
While the reaction can proceed without a base, the addition of a mild base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) is common practice. The base serves to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction rate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| (R)-3-(3-Fluorophenyl)-beta-alaninol | ≥98% enantiomeric purity | Sigma-Aldrich, etc. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | Sigma-Aldrich, etc. |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Lab-prepared |
| Brine (Saturated NaCl Solution) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, TLC plates | - | Standard lab equipment |
Step-by-Step Synthesis Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-(3-Fluorophenyl)-beta-alaninol (1.0 eq, e.g., 2.00 g, 11.8 mmol) in anhydrous dichloromethane (DCM, 40 mL). Stir at room temperature until fully dissolved.
-
Base Addition: Add triethylamine (1.5 eq, 2.47 mL, 17.7 mmol) to the solution. Stir for 5 minutes.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq, 2.83 g, 13.0 mmol) dissolved in 10 mL of DCM to the reaction mixture dropwise over 10 minutes at room temperature. Note: The decomposition of the tert-butyl carbonate intermediate generates CO₂ gas; ensure the system is not sealed.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes mobile phase. The starting material (amine) will have a low Rf and will be stained by ninhydrin, while the Boc-protected product will have a higher Rf and will not stain with ninhydrin. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a colorless to pale yellow oil.
Purification Protocol: Flash Column Chromatography
The crude product is purified to remove excess reagents and byproducts.
-
Column Preparation: Prepare a silica gel column using a slurry of silica in 10% ethyl acetate in hexanes.
-
Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield (R)-N-Boc-3-(3-fluorophenyl)-beta-alaninol as a pure, typically colorless, viscous oil or a white solid upon standing.
Data Summary and Visualization
Table 1: Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | (R)-3-(3-Fluorophenyl)-beta-alaninol |
| Reagents | (Boc)₂O (1.1 eq), Et₃N (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous NaHCO₃ wash, Brine wash |
| Purification Method | Flash Column Chromatography (Silica Gel) |
| Expected Yield | 85-95% |
| Appearance | Colorless viscous oil or white solid |
| Expected Purity (by NMR) | >98% |
Workflow Diagram
Caption: Workflow for Boc protection of (R)-3-(3-Fluorophenyl)-beta-alaninol.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks. A large singlet integrating to 9 protons will appear around δ 1.45 ppm, corresponding to the tert-butyl group of the Boc protector.[11] The aromatic protons of the 3-fluorophenyl ring will appear in the region of δ 6.9-7.4 ppm. The protons of the alaninol backbone (CH₂, CH, and OH) will appear as multiplets in the range of δ 2.5-4.0 ppm. The NH proton will appear as a broad signal, typically around δ 5.0-5.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon around δ 156 ppm. The carbons of the fluorophenyl ring will appear in the aromatic region (δ 113-165 ppm), showing splitting due to coupling with the fluorine atom.
-
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For C₁₄H₂₀FNO₃, the expected exact mass is 269.14.
Conclusion
This protocol outlines a reliable and high-yielding method for the Boc protection of (R)-3-(3-Fluorophenyl)-beta-alaninol. The procedure is straightforward, utilizes common laboratory reagents, and includes a robust purification strategy to ensure high purity of the final product. The resulting N-Boc protected compound is a stable and versatile intermediate, primed for use in a wide array of synthetic applications in the field of drug discovery and medicinal chemistry.
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry . Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals . Available at: [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed . Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]
- US10183909B2 - Process for preparation of N-Boc biphenyl alaninol - Google Patents.
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols . Available at: [Link]
- WO2017059759A1 - Process for preparation of n-boc biphenyl alaninol - Google Patents.
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate - Organic Syntheses . Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace . Available at: [Link]
-
Boc-Ala-OH - Optional[1H NMR] - Spectrum - SpectraBase . Available at: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC . Available at: [Link]
-
Experimental Procedures - The Royal Society of Chemistry . Available at: [Link]
-
The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and NMR Characterization of Beta-Alanine-Bridged Hemispherodextrin, a Very Efficient Chiral Selector in EKC - PubMed . Available at: [Link]
-
Self-Assembly and Crystal Structure of Boc-Protected Dipeptides Containing L-Phenylalanine and L-Tyrosine - MDPI . Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. spectrabase.com [spectrabase.com]
Engineering Peptidomimetics: Strategic Incorporation of Fluorinated Amino Alcohols
Executive Summary & Scientific Rationale
The translation of native peptides into viable therapeutics is historically bottlenecked by their poor pharmacokinetic profiles, specifically their susceptibility to rapid proteolytic cleavage and low membrane permeability. To circumvent this, drug development professionals utilize peptidomimetics —molecules that mimic the 3D spatial arrangement of native peptides but incorporate unnatural backbones to resist enzymatic degradation.
A premier strategy in modern peptidomimetic design is the replacement of the labile amide bond with a fluorinated hydroxyethylamine (HEA) isostere , specifically utilizing β -amino- α -trifluoromethyl alcohols[1].
The strategic incorporation of the trifluoromethyl (CF 3 ) group serves three distinct mechanistic purposes:
-
Transition State Mimicry: The HEA scaffold mimics the tetrahedral intermediate of peptide bond hydrolysis. This is highly effective in inhibiting aspartyl proteases (e.g., HIV-1 protease, BACE1)[2][3].
-
pKa Modulation: The strong electron-withdrawing nature of the CF 3 group lowers the pKa of the adjacent secondary hydroxyl group. This increases its hydrogen-bond donor capacity, resulting in tighter binding to the catalytic aspartate residues in the target enzyme's active site[3].
-
Metabolic & Permeability Shielding: The steric bulk and extreme lipophilicity of the CF 3 group shield the surrounding bonds from enzymatic recognition while significantly enhancing the molecule's ability to cross lipid bilayers, such as the intestinal mucosa or the blood-brain barrier[4].
Comparative Physicochemical Properties
To understand the impact of fluorinated amino alcohols, it is critical to compare them against the native peptide bond and the non-fluorinated HEA isostere.
Table 1: Physicochemical Comparison of Peptide Bond Replacements
| Property | Native Peptide Bond | Hydroxyethylamine (HEA) | Fluorinated HEA (CF 3 -HEA) |
| Hydrolytic Stability | Very Low (t 1/2 in minutes) | High | Extremely High |
| Hydroxyl pKa | N/A | ~14.5 | ~11.5 (Enhanced H-bond donor) |
| Amine Nucleophilicity | N/A (Amide resonance) | High | Very Low (Electron withdrawal) |
| Lipophilicity (LogP impact) | Low | Moderate | High |
| Protease Affinity (Aspartyl) | Substrate (Cleaved) | Moderate to High Inhibitor | Exceptional Inhibitor (Sub-nM) |
Synthetic & Integration Workflow
The incorporation of these building blocks requires a carefully orchestrated synthetic pipeline. Because the CF 3 group drastically alters the electronic properties of the molecule, standard peptide synthesis protocols must be heavily modified.
Caption: Workflow for synthesizing and integrating fluorinated amino alcohols into peptidomimetics.
Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis of β -Amino- α -Trifluoromethyl Alcohols
This protocol utilizes the Ruppert-Prakash reagent (TMS-CF 3 ) to convert an α -amino aldehyde into the target fluorinated amino alcohol[5].
Causality Check: TMS-CF 3 is chemically inert toward aldehydes on its own. It requires a catalytic fluoride source (TBAF) to form a reactive pentacoordinate silicate intermediate, which then transfers the CF 3 carbanion to the electrophilic carbonyl carbon.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add the N-Boc-protected α -amino aldehyde (10.0 mmol) and dissolve in anhydrous THF (40 mL).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add (Trifluoromethyl)trimethylsilane (TMS-CF 3 , 12.0 mmol) via syringe.
-
Catalyst Initiation: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.5 mmol) dropwise. Self-Validation: The reaction will turn slightly yellow, and mild effervescence may occur. Monitor via TLC (Hexanes/EtOAc 7:3); the aldehyde spot should disappear within 2-4 hours.
-
Desilylation: The initial product is a trimethylsilyl ether. To reveal the free hydroxyl group, add 1.0 M TBAF in THF (12.0 mmol) and stir at room temperature for 1 hour.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH 4 Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Diastereomeric Resolution: The reaction yields a mixture of syn and anti diastereomers. Because biological targets (like BACE1) are highly stereospecific, these must be separated[3]. Purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure anti- β -amino- α -trifluoromethyl alcohol. Self-Validation: Confirm diastereomeric purity (>95% de) using 19 F-NMR and chiral HPLC.
Protocol B: Incorporation into a Peptidomimetic Scaffold
Coupling a fluorinated amino alcohol to the next amino acid in the sequence is notoriously difficult. The strong electron-withdrawing effect of the CF 3 group drastically reduces the nucleophilicity of the adjacent amine, rendering standard coupling agents (like DCC or HBTU) ineffective.
Causality Check: To overcome this electronic deactivation and steric hindrance, highly reactive uronium-based coupling reagents containing a 7-azabenzotriazole leaving group (HATU/HOAt) must be used. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the acylation of the hindered amine.
Step-by-Step Methodology:
-
Amine Deprotection: Treat the N-Boc fluorinated amino alcohol (1.0 mmol) with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Remove the solvent under a stream of nitrogen to yield the TFA salt of the amine.
-
Pre-Activation of the Carboxylic Acid: In a separate vial, dissolve the incoming Fmoc-protected amino acid (1.5 mmol), HATU (1.45 mmol), and HOAt (1.45 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 mmol) and stir for 5 minutes. Self-Validation: The solution will turn deep yellow, indicating the formation of the active active ester.
-
Coupling: Add the pre-activated amino acid solution to the deprotected fluorinated amine. Stir the reaction mixture at room temperature for 18–24 hours. (For highly hindered sequences, microwave irradiation at 60 °C for 1 hour is recommended).
-
Monitoring: Monitor the coupling efficiency via LC-MS. Look for the mass of the desired coupled peptidomimetic product.
-
Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 5% aqueous citric acid, saturated NaHCO 3 , and brine. Dry over MgSO 4 and concentrate. Purify the resulting peptidomimetic via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Mechanistic Insights: Target Binding
Understanding how the synthesized isostere interacts with the biological target dictates the structural design choices (e.g., choosing the anti vs. syn configuration).
Caption: Mechanistic advantages of fluorinated HEA isosteres in aspartyl protease inhibition.
Troubleshooting & Quality Control
-
Issue: Low Coupling Yields during Integration.
-
Cause: The amine is too electronically deactivated by the CF 3 group.
-
Solution: Switch from HATU to the even more reactive COMU or PyAOP. Alternatively, convert the incoming amino acid into an acid chloride or acyl fluoride before coupling.
-
-
Issue: Epimerization during Coupling.
-
Cause: Prolonged reaction times with excess base (DIPEA) can cause epimerization at the α -carbon of the incoming amino acid.
-
Solution: Use a weaker base like 2,4,6-collidine instead of DIPEA, and strictly maintain the temperature at 0 °C to 20 °C.
-
-
Issue: Poor Diastereomeric Separation.
-
Cause:Syn and anti isomers of fluorinated amino alcohols often co-elute on standard silica.
-
Solution: Temporarily protect the hydroxyl group as an acetate ester; this often drastically changes the R f values between diastereomers, allowing for easy separation. The acetate can be hydrolyzed post-purification.
-
References
-
Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis Source: National Institutes of Health (NIH) URL:[Link]
-
The Dakin-West Reaction of N-Alkoxycarbonyl-N-alkyl-.ALPHA.-amino Acids Employing Trifluoroacetic Anhydride Source: ResearchGate URL:[Link]
-
Hydroxyethylamine bioisostere-containing peptidomimetics as substrates for the oligopeptide transporter and P-glycoprotein in the intestinal mucosa Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Effect of hydroxyl group configuration in hydroxyethylamine dipeptide isosteres on HIV protease inhibition. Evidence for multiple binding modes Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-activity relationship study of hydroxyethylamine isostere and P1' site structure of peptide mimetic BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport characteristics of peptides and peptidomimetics: II. Hydroxyethylamine bioisostere-containing peptidomimetics as substrates for the oligopeptide transporter and P-glycoprotein in the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-3-(3-Fluorophenyl)-β-alaninol HCl: A Key Precursor for Novel Drug Candidates
Introduction: The Strategic Importance of Fluorinated Chiral Building Blocks in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with the precise three-dimensional arrangement of a chiral center, fluorinated building blocks such as (R)-3-(3-Fluorophenyl)-β-alaninol hydrochloride represent a class of highly valuable precursors for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the applications and synthetic protocols associated with this versatile chiral amino alcohol, with a particular focus on its role in the development of glucagon receptor antagonists for the treatment of type 2 diabetes.
The unique stereochemistry and the presence of a fluorine atom in (R)-3-(3-Fluorophenyl)-β-alaninol HCl provide a distinct advantage in drug design. The (R)-configuration at the β-carbon is crucial for specific interactions with biological targets, while the 3-fluorophenyl group can modulate lipophilicity and metabolic pathways, ultimately leading to improved drug efficacy and safety.
Core Applications in Medicinal Chemistry
(R)-3-(3-Fluorophenyl)-β-alaninol HCl and its derivatives are primarily utilized as key intermediates in the synthesis of a variety of biologically active compounds. Their structural motif is particularly prevalent in the development of:
-
Glucagon Receptor Antagonists: Hyperglucagonemia is a key contributor to hyperglycemia in type 2 diabetes.[1] By blocking the glucagon receptor, these antagonists can effectively reduce hepatic glucose production, making them a promising therapeutic strategy.[1] The β-alaninol scaffold has been identified as a critical component in several potent and selective glucagon receptor antagonists.[2]
-
Enzyme Inhibitors: The specific stereochemistry and electronic properties of this precursor make it an attractive starting material for the design of enzyme inhibitors targeting a range of diseases.
-
Neurological Disorder Therapeutics: Chiral amino alcohols are important pharmacophores in drugs targeting the central nervous system. The fluorinated phenyl ring can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.
Featured Application: Synthesis of a Glucagon Receptor Antagonist Precursor
While specific drug candidates are often the result of extensive proprietary research, the scientific literature provides a strong basis for the application of (R)-3-(3-Fluorophenyl)-β-alaninol HCl in synthesizing compounds with therapeutic potential. For instance, the core structure is analogous to moieties found in potent glucagon receptor antagonists like MK-0893.[2][3] The following sections detail a robust and scalable protocol for the asymmetric synthesis of the title compound, a critical first step in the journey towards a potential drug candidate.
Experimental Protocols
Part 1: Asymmetric Synthesis of (R)-3-(3-Fluorophenyl)-β-alaninol
The key to unlocking the therapeutic potential of this precursor lies in the efficient and highly selective synthesis of the desired (R)-enantiomer. The asymmetric reduction of a prochiral ketone is a well-established and reliable method for achieving high enantiomeric excess.[4][5] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a particularly effective strategy.[6][7]
Workflow for Asymmetric Ketone Reduction:
Caption: Asymmetric synthesis workflow for (R)-3-(3-Fluorophenyl)-beta-alaninol HCl.
Step 1: Synthesis of the Precursor Ketone, 3-Amino-1-(3-fluorophenyl)propan-1-one hydrochloride
-
Rationale: A Mannich reaction is employed to introduce the aminomethyl group, creating the prochiral β-aminoketone necessary for the subsequent asymmetric reduction.
-
Procedure:
-
To a round-bottom flask, add 3'-fluoroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude solid is triturated with diethyl ether, filtered, and dried to yield 3-(dimethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride.
-
For the subsequent step, the free base can be generated by neutralization with a suitable base like sodium bicarbonate.
-
Step 2: Asymmetric Reduction using a CBS Catalyst
-
Rationale: The (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the borane reduction of the ketone to stereoselectively form the (R)-alcohol with high enantiopurity.[4][5]
-
Materials:
-
3-Amino-1-(3-fluorophenyl)propan-1-one (free base)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Add anhydrous THF and cool the solution to -20 °C.
-
Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-Amino-1-(3-fluorophenyl)propan-1-one in anhydrous THF.
-
Add the solution of the aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC (typically 2-4 hours).
-
Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure. The crude (R)-3-(3-Fluorophenyl)-β-alaninol is then purified by column chromatography.
-
Step 3: Formation of the Hydrochloride Salt
-
Rationale: The hydrochloride salt is often preferred for its crystalline nature, stability, and ease of handling.
-
Procedure:
-
Dissolve the purified (R)-3-(3-Fluorophenyl)-β-alaninol in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(3-Fluorophenyl)-β-alaninol HCl as a white to off-white solid.
-
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Substrate | 3-Amino-1-(3-fluorophenyl)propan-1-one |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Borane-dimethyl sulfide (BMS) |
| Solvent | Anhydrous THF |
| Temperature | -20 °C |
| Typical Yield | 75-85% |
| Enantiomeric Excess (ee) | >95% |
Part 2: Characterization and Quality Control
Ensuring the purity and stereochemical integrity of (R)-3-(3-Fluorophenyl)-β-alaninol HCl is paramount for its successful application in drug synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and purity of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess of the chiral alcohol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Logical Framework for Drug Candidate Synthesis
The synthesized (R)-3-(3-Fluorophenyl)-β-alaninol HCl serves as a versatile building block. Its primary amine and hydroxyl groups offer two points for further chemical modification, allowing for its incorporation into a larger molecular scaffold.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for utilizing the precursor in drug synthesis.
This generalized workflow highlights the strategic steps involved in elaborating the precursor into a more complex drug candidate. The choice of protecting groups and coupling reagents will be dictated by the specific chemistry of the target molecule.
Conclusion and Future Outlook
(R)-3-(3-Fluorophenyl)-β-alaninol HCl stands out as a strategically important chiral building block in modern drug discovery. Its unique combination of a stereochemically defined amino alcohol and a fluorinated aromatic ring provides medicinal chemists with a powerful tool to design and synthesize novel drug candidates with enhanced properties. The robust synthetic protocols detailed in this guide, particularly the asymmetric CBS reduction, offer a reliable and scalable route to this valuable precursor. As the quest for more effective and safer therapeutics continues, the demand for such well-defined and strategically designed building blocks is set to increase, solidifying the role of (R)-3-(3-Fluorophenyl)-β-alaninol HCl in the future of pharmaceutical development.
References
- Jazayeri, A., Doré, A. S., Lamb, D., et al. (2016). Extra-helical binding site of a glucagon receptor antagonist.
-
Xiong, Y., Guo, J., Candelore, M. R., et al. (2012). Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry, 55(13), 6137-6148. Available from: [Link]
-
Lau, J., Behrens, C., Sidelmann, U. G., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. Available from: [Link]
- Kapoor, A., & Malik, A. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142.
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. Available from: [Link]
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(8), 302-307.
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]
- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Piccolo, O. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6069.
-
Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
- Lee, Y. H., et al. (2017). Recent Progress in the Use of Glucagon and Glucagon Receptor Antagonists in the Treatment of Diabetes Mellitus. The Open Medicinal Chemistry Journal, 11, 44-56.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CBS Catalysts [sigmaaldrich.com]
- 6. CBS catalyst - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Scale-Up Synthesis of Enantiopure (R)-3-(3-Fluorophenyl)-β-alaninol HCl: A Robust Asymmetric Protocol
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Process Protocol
Introduction & Strategic Rationale
Chiral β-amino alcohols are privileged pharmacophores and highly versatile building blocks in the development of modern therapeutics, particularly in the design of peptidomimetics and targeted small-molecule inhibitors. The target compound, (R)-3-(3-Fluorophenyl)-β-alaninol HCl (CAS 1263094-10-5) , presents a specific synthetic challenge: the establishment of an enantiopure benzylic amine adjacent to a fluorinated aromatic ring.
Retrosynthetic Strategy & Mechanistic Pathway
The synthesis is executed in four highly controlled stages. By condensing 3-fluorobenzaldehyde with (S)-tert-butanesulfinamide, we establish a chiral imine. The critical stereocenter is then fixed via a diastereoselective Mannich-type addition of an acetate enolate. Subsequent mild reduction and acidic deprotection yield the final API intermediate.
Caption: Forward synthetic pathway for (R)-3-(3-Fluorophenyl)-β-alaninol HCl via Ellman's auxiliary.
Step-by-Step Experimental Protocols & Causality
Step 1: Imine Condensation
Objective: Quantitative formation of (S,E)-N-(3-fluorobenzylidene)-2-methylpropane-2-sulfinamide.
-
Protocol: Charge a nitrogen-purged reactor with 3-fluorobenzaldehyde (1.0 kg, 8.06 mol), (S)-tert-butanesulfinamide (1.02 kg, 8.46 mol), and anhydrous THF (10 L). Slowly add Titanium(IV) ethoxide (Ti(OEt)₄) (3.68 kg, 16.1 mol) while maintaining the internal temperature below 30°C. Stir for 12 hours at room temperature.
-
Quench & Workup: Pour the mixture rapidly into an equal volume of vigorously stirred saturated aqueous brine. Filter the resulting suspension through a Celite pad, washing thoroughly with ethyl acetate (EtOAc). Separate the organic layer, dry over Na₂SO₄, and concentrate under vacuum.
-
Causality & IPC: Ti(OEt)₄ acts dually as a Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium forward. The rapid brine quench is critical; slow addition causes the precipitated TiO₂ to form an intractable emulsion, whereas rapid addition agglomerates the salts for easy filtration. In-Process Control (IPC) requires >99% conversion by HPLC before proceeding.
Step 2: Diastereoselective Enolate Addition
Objective: Formation of Methyl (R)-3-((S)-1,1-dimethylethylsulfinamido)-3-(3-fluorophenyl)propanoate.
-
Protocol: In a cryogenic reactor, prepare Lithium Diisopropylamide (LDA) by adding n-BuLi (2.5M, 6.45 L, 16.1 mol) to diisopropylamine (1.63 kg, 16.1 mol) in THF (15 L) at -20°C. Cool to -78°C. Add methyl acetate (1.19 kg, 16.1 mol) dropwise. After 30 minutes, add ClTi(O-i-Pr)₃ (1.0M in hexanes, 16.9 L, 16.9 mol) and age for 45 minutes. Finally, add the imine from Step 1 (dissolved in 5 L THF) dropwise, maintaining the internal temperature strictly below -65°C. Stir for 4 hours.
-
Quench & Workup: Quench cold with saturated NH₄Cl solution. Warm to room temperature, extract with EtOAc, wash with brine, and concentrate.
-
Causality & IPC: The transmetalation from lithium to titanium is the linchpin of this protocol. Titanium is highly oxophilic and coordinates tightly to the sulfinyl oxygen of the imine. This locks the system into a rigid, six-membered chair-like transition state[2]. The bulky tert-butyl group shields the Si-face, forcing the enolate to attack the Re-face exclusively, yielding the (R)-stereocenter. Temperature spikes above -50°C will allow the less-selective lithium enolate to react, degrading the diastereomeric ratio (dr).
Caption: Unit operations and workflow for the cryogenic diastereoselective enolate addition step.
Step 3: Ester Reduction
Objective: Conversion to (R)-N-(1-(3-fluorophenyl)-3-hydroxypropyl)-2-methylpropane-2-sulfinamide.
-
Protocol: Dissolve the crude ester from Step 2 in THF (10 L) and cool to 0°C. Slowly add Lithium Borohydride (LiBH₄) (2.0M in THF, 4.0 L, 8.0 mol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench & Workup: Carefully quench with methanol (until effervescence ceases), followed by water. Extract with dichloromethane (DCM), dry, and concentrate.
-
Causality & IPC: LiBH₄ is specifically selected over LiAlH₄. LiAlH₄ is overly aggressive and can cause premature reductive cleavage of the sensitive N-S bond. LiBH₄ provides the exact chemoselectivity required to reduce the ester to a primary alcohol while leaving the chiral auxiliary completely intact.
Step 4: Deprotection & Salt Formation
Objective: Isolation of (R)-3-(3-Fluorophenyl)-β-alaninol HCl.
-
Protocol: Dissolve the alcohol from Step 3 in methanol (5 L) and cool to 0°C. Add 4M HCl in 1,4-dioxane (4.0 L, 16.0 mol) dropwise. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the solution to approximately 3 L. Add Methyl tert-butyl ether (MTBE) (10 L) slowly under vigorous stirring to precipitate the product. Filter the white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C.
-
Causality & IPC: Anhydrous HCl cleanly cleaves the N-S bond via protonation of the sulfinyl oxygen followed by nucleophilic attack by methanol[3]. This step is a self-validating purification system: the resulting hydrochloride salt is highly crystalline, whereas the sulfinate byproducts and any minor diastereomeric impurities remain highly soluble in the MTBE/MeOH mother liquor.
Quantitative Data & Scale-Up Metrics
The following metrics represent a standard 1.0 kg input scale-up campaign, demonstrating the robustness and mass balance of the chosen synthetic route.
| Step | Intermediate / Product | Yield (%) | Purity (HPLC Area %) | Stereochemical Purity |
| 1 | (S)-Sulfinyl Imine | 94.5 | 98.5 | N/A |
| 2 | (R)-β-Amino Ester | 86.0 | 97.2 | dr > 98:2 |
| 3 | (R)-β-Amino Alcohol | 91.2 | 98.0 | dr > 98:2 |
| 4 | (R)-3-(3-Fluorophenyl)-β-alaninol HCl | 93.4 | 99.6 | ee > 99.5% |
Overall Process Yield: ~69.2%
References
-
Sigma-Aldrich Product Catalog. Alaninol | Sigma-Aldrich: (R)-3-(3-FLUOROPHENYL)-BETA-ALANINOL HCL. URL:
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Journal of Organic Chemistry, 64(1), 12-13.[1][2] URL:
-
Zhou, P., et al. (2004). Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). Tetrahedron, 60(37), 8003-8030.[3] URL:
Sources
- 1. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 2. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of beta-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Analytical methods for (R)-3-(3-Fluorophenyl)-beta-alaninol hcl characterization
An In-Depth Technical Guide to the Analytical Characterization of (R)-3-(3-Fluorophenyl)-β-alaninol HCl
Introduction
(R)-3-(3-Fluorophenyl)-β-alaninol hydrochloride is a chiral amino alcohol derivative. As a key chiral intermediate, it serves as a building block in the synthesis of various pharmacologically active molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate the metabolic stability, lipophilicity, and binding affinity of the final drug substance, making this intermediate particularly valuable in medicinal chemistry.
The rigorous analytical characterization of (R)-3-(3-Fluorophenyl)-β-alaninol HCl is paramount to ensure its identity, purity, and enantiomeric integrity before its use in multi-step pharmaceutical syntheses. The presence of impurities, particularly the undesired (S)-enantiomer, can lead to final products with altered pharmacological profiles, reduced efficacy, or even undesired side effects. This guide provides a comprehensive overview of the essential analytical methods and detailed protocols for the complete characterization of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties is essential for developing robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic analysis.
| Property | Value |
| Chemical Formula | C₉H₁₃ClFNO |
| Molecular Weight | 205.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and ethanol.[1] |
| Chirality | Contains one stereocenter |
I. Chromatographic Methods: Purity and Enantiomeric Excess
Chromatography is the cornerstone for assessing the purity and, most critically, the enantiomeric excess of chiral compounds.[2] For (R)-3-(3-Fluorophenyl)-β-alaninol HCl, both achiral (for chemical purity) and chiral (for enantiomeric purity) High-Performance Liquid Chromatography (HPLC) methods are required.
A. HPLC for Chemical Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the presence of any synthesis-related impurities or degradation products. The method separates compounds based on their hydrophobicity.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (R)-3-(3-Fluorophenyl)-β-alaninol HCl.
-
Dissolve in and dilute with a 50:50 mixture of water and acetonitrile (Mobile Phase A and B diluent) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
B. Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[3] Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds and are the first choice for method development.[4] The goal is to resolve the (R)-enantiomer from the (S)-enantiomer and quantify the enantiomeric excess (% ee).
Workflow for Chiral Method Development
The selection of the appropriate chiral column and mobile phase is often an empirical process.[2] A systematic screening approach is most efficient.
Caption: Workflow for Chiral HPLC Method Development.
Protocol: Enantiomeric Purity by Chiral HPLC
This protocol represents a robust starting point based on common success with similar structures.
-
Instrumentation: HPLC system with UV detector.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Chromatographic Conditions (Normal Phase):
| Parameter | Condition |
| Column | CHIRAL ART Cellulose-SJ (or equivalent cellulose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
II. Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the chemical structure, verify molecular weight, and identify functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[6]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for HCl salts to ensure solubility.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
-
Expected Spectral Features:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.0 - 7.5 | m | Aromatic protons (Ar-H) |
| ~4.0 - 4.5 | m | CH-OH | |
| ~3.5 - 3.8 | m | CH₂-OH | |
| ~2.8 - 3.2 | m | Ar-CH₂ | |
| ¹³C NMR | ~120 - 165 | m | Aromatic carbons (including C-F) |
| ~60 - 70 | s | CH₂-OH | |
| ~40 - 50 | s | CH-NH₂ | |
| ~35 - 45 | s | Ar-CH₂ | |
| ¹⁹F NMR | -110 to -115 | s | Ar-F |
(Note: Exact chemical shifts are dependent on solvent and concentration. These are estimated ranges based on typical values.)[7][8]
B. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[9][10]
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (10-50 µg/mL) of the sample in 50:50 methanol:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
-
Free Base (C₉H₁₂FNO) MW: 169.20
-
Expected [M+H]⁺ (Monoisotopic): m/z 170.0976
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[11]
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.[12]
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H Stretch | Alcohol (-OH) |
| 3000 - 3300 (broad) | N-H Stretch | Amine salt (-NH₃⁺) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | C-F Stretch | Aryl-Fluoride |
| 1000 - 1250 | C-O Stretch | Alcohol |
(Reference:[13])
III. Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's melting point, polymorphic forms, and thermal stability.[14]
Protocol: DSC and TGA Analysis
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Analytical Conditions:
| Parameter | DSC Condition | TGA Condition |
| Temperature Range | 25 °C to 250 °C | 25 °C to 500 °C |
| Heating Rate | 10 °C/min[15] | 10 °C/min |
| Atmosphere | Nitrogen, 50 mL/min | Nitrogen, 50 mL/min |
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm. Sharp melting peaks are indicative of high purity.
-
TGA: Observe the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition.[16]
-
Comprehensive Analytical Workflow
A logical workflow ensures all critical quality attributes of the compound are thoroughly assessed.
Caption: Comprehensive Analytical Workflow for Characterization.
References
-
Ministry of Health, Labour and Welfare. (n.d.). III Analytical Methods. Retrieved from [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
- Jida, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
- Bas-Caja, I., et al. (2020). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints. Retrieved from [Link]
-
ResearchGate. (2022). ¹H NMR spectra of the reaction mixture of (R)‐1 (5.0 mM) with varying... Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Jackson, R. F. W., et al. (2000). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. The Journal of Organic Chemistry.
-
Gifu Pharmaceutical University Repository. (n.d.). Chiral analysis and simultaneous analysis of amino acids and biogenic amines using fluorine-containing benzaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- ResearchGate. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
-
NIST. (n.d.). β-Alanine, n-pentafluoropropionyl-, propyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and evaluation of photo-activatable β-diarylsydnone-l-alanines for fluorogenic photo-click cyclization of peptides. Retrieved from [Link]
- Royal Society of Chemistry. (2025). Analytical Methods. Accepted Manuscript.
-
Yale University. (n.d.). Physicochemical Properties Modules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorophenylalanine. Retrieved from [Link]
-
Gifu Pharmaceutical University Repository. (n.d.). A study on the development of novel HPLC chiral stationary phases and evaluation of their enantiomer separation properties. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (n.d.). A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol-Water Partition Coefficients of the Polychlorinated Biphenyls. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). FTIR TALK LETTER Vol.8. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). The employment of FTIR spectroscopy and chemometrics for the classification and prediction of antioxidant activities of pumpkin seed oils from different origins. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties and biological activity of the new antiviral substance. Retrieved from [Link]
-
ScienceOpen. (2023). Proline/Alanine Tails as Ionization Enhancement Tags in Native Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
MassBank. (n.d.). Amino acids, peptides, and analogues. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Proline/Alanine Tails as Ionization Enhancement Tags in Native Mass Spectrometry – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rigaku.com [rigaku.com]
- 15. mse.ucr.edu [mse.ucr.edu]
- 16. mt.com [mt.com]
Overcoming low enantioselectivity in beta-amino alcohol synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, chemists, and drug development professionals resolve one of the most persistent challenges in organic synthesis: overcoming low enantioselectivity (ee%) during the preparation of chiral β-amino alcohols.
Rather than simply listing corrective steps, this guide focuses on the mechanistic causality behind stereochemical failures and provides self-validating experimental protocols to ensure your workflows are robust and reproducible.
Diagnostic Workflow: Identifying the Root Cause
Before diving into specific methodologies, use the logical decision tree below to isolate the mechanistic failure point in your specific synthetic route.
Diagnostic workflow for resolving low enantioselectivity in β-amino alcohol synthesis.
Module 1: Sharpless Asymmetric Aminohydroxylation (AA)
Q: Why is my ee% dropping significantly when scaling up the Sharpless aminohydroxylation? A: The drop in enantiomeric excess during scale-up is almost always caused by a concentration-dependent shift in the catalytic cycle. The primary, highly enantioselective cycle forms an osmium(VI) azaglycolate intermediate. If the hydrolysis of this intermediate is too slow, the reoxidized metallacycle undergoes a second cycloaddition, leading to an1[1]. This secondary cycle lacks the rigid stereochemical control of the primary chiral pocket, resulting in a racemic or low-ee% product.
Causality: High substrate concentrations favor the secondary cycloaddition over hydrolysis. Solution: Conduct the reaction in an aqueous medium under highly dilute conditions to kinetically favor the hydrolysis step[1].
Competing catalytic cycles in Sharpless Aminohydroxylation affecting enantiomeric excess.
Q: How do I fix poor regioselectivity that is ruining my enantiomeric purity? A: Regioselectivity and enantioselectivity are deeply intertwined in this reaction. For certain substrates like non-cinnamate aryl esters, the standard (DHQ)₂PHAL ligand often yields poor regiocontrol. Switching to an2 can completely reverse and enhance regioselection without compromising the ee%[2].
Protocol 1: Self-Validating Sharpless AA Workflow
-
Step 1: Reagent Preparation. Dissolve the alkene (1.0 eq) in a 1:1 mixture of n-propanol and water. Causality: High water content is critical to accelerate the hydrolysis of the osmium(VI) azaglycolate intermediate.
-
Step 2: Catalyst & Ligand Addition. Add K₂OsO₂(OH)₄ (4 mol%) and the chiral ligand. Use (DHQ)₂PHAL for standard olefins, or (DHQ)₂-AQN for aryl esters to control regioselectivity[2].
-
Step 3: Nitrogen Source. Slowly add Chloramine-T (3.0 eq) via syringe pump over 2 hours. Causality: High instantaneous concentration of the N-haloamide drives the off-target bis(azaglycolate) pathway.
-
Step 4: In-Process Control (IPC) & Validation. At 30 minutes, withdraw a 50 µL aliquot, quench with saturated Na₂SO₃, extract with EtOAc, and analyze via chiral HPLC. Self-Validation: If the ee% is <90%, halt the addition, add 10 mL H₂O to increase dilution, and lower the temperature by 5°C before resuming.
-
Step 5: Workup. Quench with Na₂SO₃, extract, and purify via flash chromatography.
Module 2: Epoxide Ring-Opening Strategies
Q: I'm getting racemic mixtures during the nucleophilic ring-opening of chiral epoxides. What is causing this? A: Loss of stereocontrol indicates a mechanistic shift from a concerted Sₙ2 attack to a stepwise Sₙ1 pathway. If your Lewis acid catalyst is too strong, it prematurely cleaves the C-O bond, generating a planar carbocation intermediate that can be attacked from either face, leading to racemization. Solution: Reduce the Lewis acid strength. Utilizing 3 maintains the strict Sₙ2 trajectory, ensuring complete inversion of stereochemistry at the attacked carbon[3].
Protocol 2: Regio- and Enantioselective Epoxide Aminolysis
-
Step 1: Catalyst Selection. Select a mild Lewis acid. Er(OTf)₃ (5 mol%) in water is highly effective for maintaining stereocontrol[3].
-
Step 2: Reaction Assembly. Combine the epoxide (1.0 eq) and amine (1.2 eq) in water. Causality: Water acts as both a solvent and a hydrogen-bond donor, activating the epoxide oxygen without fully cleaving the C-O bond.
-
Step 3: Temperature Control. Stir at room temperature (20-25°C). Validation Checkpoint: Monitor via TLC. If the reaction stalls, do not heat above 40°C, as thermal energy can overcome the activation barrier for the Sₙ1 pathway. Instead, increase catalyst loading to 10 mol%.
-
Step 4: IPC Validation. Analyze the crude mixture via chiral SFC at 50% conversion. Self-Validation: The presence of a racemic mixture indicates the Lewis acid is over-activating the substrate. If this occurs, switch to an even milder catalyst (e.g., Al(OTf)₃)[3].
Module 3: Ruthenium-Catalyzed Borrowing Hydrogen & Hydrogenolysis
Q: Why does my Ruthenium-catalyzed borrowing hydrogen reaction yield low enantioselectivity? A: In "borrowing hydrogen" methodologies (converting 1,2-diols to β-amino alcohols), enantioselectivity relies entirely on the chiral ruthenium complex. A drop in ee% often stems from the 4 or competitive non-chiral background amination if the chiral Ru-catalyst dissociates[4]. Furthermore, in epoxide hydrogenolysis, the ring opening must proceed via an 5 on the less-hindered carbon[5]. If an exogenous alkoxide base is lacking, heterolytic hydrogen cleavage is impaired, altering the mechanism and destroying stereocontrol[5].
Quantitative Data: Enantioselective Methodologies & Optimization Metrics
| Synthesis Methodology | Optimal Catalyst / Ligand | Target ee% | Primary Cause of ee% Loss | Corrective Action |
| Sharpless Aminohydroxylation | OsO₄ / (DHQ)₂-AQN | 90–99% | Bis(azaglycolate) formation | Increase aqueous dilution & slow addition |
| Epoxide Aminolysis | Er(OTf)₃ / H₂O | 85–95% | Sₙ1 carbocation formation | Reduce Lewis acid strength |
| Epoxide Hydrogenolysis | Ru-pincer / Alkoxide | 90–98% | Failed heterolytic H₂ cleavage | Optimize exogenous base concentration |
| Borrowing Hydrogen (Diols) | Chiral Ru-complex | 80–90% | Reversible H-transfer | Adjust H₂ pressure and lower temperature |
References
-
Organic Chemistry Portal. "Sharpless Aminohydroxylation (Oxyamination)". Available at:[Link]
-
Tao, B., et al. "Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates". Organic Letters. Available at:[Link]
-
"Evolution of Epoxides to Synthesize beta-amino Alcohols". ResearchGate. Available at: [Link]
-
"Highly Enantiomerically Enriched Secondary Alcohols via Epoxide Hydrogenolysis". PMC (National Institutes of Health). Available at:[Link]
-
Putra, A. E., et al. "Ruthenium-Catalyzed Enantioselective Synthesis of beta-Amino Alcohols from 1,2-Diols by 'Borrowing Hydrogen'". European Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. OHTA Tetsuo(Faculty of Life and Medical Sciences Department of Biomedical Information) | Doshisha Unversity Researcher Database System [kendb.doshisha.ac.jp]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the reduction of beta-keto amines
Technical Support Center: Troubleshooting the Reduction of β -Keto Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 1,2- and 1,3-amino alcohols. The reduction of β -keto amines (often referred to interchangeably as α -amino ketones depending on the nomenclature focus) is a deceptively complex transformation.
The core challenge lies in the basic, nucleophilic nitrogen atom. This lone pair can coordinate with metal catalysts, poison reducing agents, or alter the transition state geometry. To master this reaction, we must move beyond simply following recipes and understand the causality behind the molecular interactions.
Below is our comprehensive troubleshooting guide, structured to diagnose your specific issues, provide mechanistic explanations, and offer self-validating experimental protocols.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My sodium borohydride ( NaBH4 ) reduction stalls at 50% conversion. Why? The Causality: This is a classic symptom of reagent deactivation. The basic nitrogen atom of the amino ketone coordinates with the electrophilic boron byproducts (e.g., BH3 ) generated during the reduction. This forms a stable, insoluble amine-borane complex that precipitates out of solution or sterically hinders further hydride transfer. Actionable Fix: Use a protic co-solvent like methanol to solvolyze the borane byproducts, or add an excess (3-4 equivalents) of NaBH4 to compensate for the lost active hydride. Alternatively, protect the amine (e.g., as a Boc group) to reduce its nucleophilicity.
Q2: I am getting a racemic mixture or poor diastereomeric ratio (dr) when trying to synthesize a specific 1,2-amino alcohol isomer. The Causality: Stereocontrol depends entirely on the transition state geometry. Without additives, the reduction follows the open-chain Felkin-Anh model, which often yields moderate to poor selectivity[1]. To achieve high diastereomeric ratios, you must exploit the nitrogen's chelating ability. Actionable Fix: For chelation control, pre-complex the substrate with a Lewis acid like ZnCl2 or CeCl3 before adding the reducing agent. This locks the molecule into a rigid five-membered ring, forcing the hydride to attack from the less sterically hindered face. For 1,3-amino alcohols, directed reductions of β -amino ketones with samarium(II) iodide can selectively yield either syn or anti products depending entirely on the choice of N-protecting group[2].
Q3: During asymmetric transfer hydrogenation (ATH) using a Ru-Noyori catalyst, my enantiomeric excess (ee) is dropping over time. The Causality: A drop in ee during ATH of amino ketones usually stems from the racemization of the α -chiral center under basic conditions. α -Amino ketones are highly prone to enolization. Actionable Fix: If the substrate is racemic, leverage this lability via Dynamic Kinetic Resolution (DKR). You must ensure the rate of racemization is faster than the rate of reduction by optimizing the base concentration. If starting with an enantiopure substrate, lower the reaction temperature and avoid strong bases.
Q4: I am observing C-N bond cleavage instead of just ketone reduction. How do I prevent this? The Causality: Over-reduction (hydrogenolysis) is common when using transition metal-catalyzed hydrogenation (e.g., Pd/C with H2 ), especially if the amine is benzylic or if the substrate is an α -amino ketone. Actionable Fix: Switch to a milder, chemoselective reducing system like borohydride reagents. Enzymatic reductions are also emerging as a highly selective alternative, though they strictly require the amine to be masked (deprived of its basicity) to prevent basicity-induced side reactions and by-product formation[3].
Part 2: Mechanistic & Troubleshooting Visualizations
Mechanistic pathways for the reduction of amino ketones via Chelation vs. Felkin-Anh control.
Troubleshooting workflow for stalled or incomplete amino ketone reductions.
Part 3: Quantitative Comparison of Reducing Agents
Summarizing the operational parameters of various reducing systems is critical for selecting the right approach. Early work demonstrated the diastereoselective synthesis of complex amino alcohols via the careful selection of these reagents[4].
| Reducing System | Primary Mechanism | Typical Selectivity (dr) | Functional Group Tolerance | Common Pitfalls |
| NaBH4 / MeOH | Uncatalyzed Hydride Transfer | Low to Moderate | High (Tolerates esters, amides) | Reagent poisoning by free amines |
| Zn(BH4)2 / THF | Chelation-Controlled | High (>90:10 Chelation Isomer) | High (Mild reagent) | Requires strictly anhydrous conditions |
| L-Selectride / THF | Steric Control (Non-chelating) | High (>90:10 Felkin-Anh Isomer) | Moderate (May reduce esters at high temp) | Expensive; requires bulky N-protecting groups |
| Ru-TsDPEN / HCOOH | Asymmetric Transfer Hydrogenation | High ee (>95%), High dr via DKR | Low to Moderate (Sensitive to halogens) | Catalyst poisoning; requires racemization tuning |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must include built-in validation checkpoints (IPCs - In-Process Controls) so you can verify the chemistry is working in real-time.
Protocol A: Diastereoselective Reduction via Zinc-Mediated Chelation Control
This protocol forces the reaction through a rigid, chelated transition state to maximize diastereoselectivity.
-
Preparation: In an oven-dried flask under Argon, dissolve the α -amino ketone (1.0 eq) in anhydrous THF (0.1 M).
-
Chelation (Validation Checkpoint 1): Add anhydrous ZnCl2 (1.1 eq) at room temperature. Stir for 30 minutes.
-
Self-Validation: Observe the flask. A slight color change or mild exotherm indicates successful Lewis acid-base complexation.
-
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add NaBH4 (2.0 eq) or pre-formed Zn(BH4)2 dropwise.
-
Monitoring (Validation Checkpoint 2): After 2 hours, pull a 0.1 mL aliquot. Quench with water, extract with EtOAc, and spot on a TLC plate.
-
Self-Validation: Stain with Ninhydrin (heat to reveal the amine) and Potassium Permanganate ( KMnO4 ). The disappearance of the UV-active ketone spot and the appearance of a polar, Ninhydrin-active spot confirms conversion.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl .
-
Self-Validation: Vigorous gas evolution ( H2 ) confirms the destruction of active excess hydride, proving the reagent was still active at the end of the reaction. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
-
Protocol B: Enantioselective Reduction via Ru-Catalyzed ATH-DKR
This protocol utilizes Dynamic Kinetic Resolution to convert a racemic amino ketone into a single enantiomerically pure amino alcohol.
-
Azeotrope Preparation: Degas a mixture of Formic Acid / Triethylamine (5:2 molar ratio) by bubbling Argon for 15 minutes.
-
Catalyst Activation: In a separate vial, dissolve the Ru(II)-TsDPEN catalyst (1 mol%) in the degassed azeotrope.
-
Reaction: Add the racemic amino ketone (1.0 eq) to the catalyst solution. Stir at 40 °C.
-
Monitoring (Validation Checkpoint): Take aliquots every 4 hours.
-
Self-Validation: Run chiral HPLC. You must monitor both conversion (disappearance of ketone) and the ee of the emerging amino alcohol. If the ee is high but conversion is stalled, the catalyst is poisoned. If the ee drops over time, the product is epimerizing, indicating the base concentration is too high.
-
-
Workup: Neutralize carefully with saturated NaHCO3 until pH 8, extract with DCM, and purify via flash chromatography.
Part 5: References[2] Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. PubMed (NIH). URL: https://pubmed.ncbi.nlm.nih.gov/12201738/[4]Diastereoselective synthesis of γ -amino alcohols with three chiral centers by reduction of β -amino ketones and derivatives. The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jo00221a018[1]Stereochemistry of the reduction of α -amino ketones. The Journal of Organic Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/jo00940a027[3]Process for preparing intermediates for the synthesis of optically active beta-amino alcohols by enzymatic reduction and novel synthesis intermediates. Google Patents. URL: https://patents.google.com/patent/US11053227B2/en
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11053227B2 - Process for preparing intermediates for the synthesis of optically active beta-amino alcohols by enzymatic reduction and novel synthesis intermediates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for reductive amination
Welcome to the Reductive Amination Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, kinetic rationale, and validated protocols for optimizing carbon-nitrogen bond formation.
Section 1: The Core Mechanism & Logical Workflow
To successfully troubleshoot reductive amination, you must first understand the kinetic competition at the heart of the reaction: imine formation vs. direct carbonyl reduction .
The reducing agent must selectively target the in situ generated iminium ion over the starting carbonyl compound. The industry standard, Sodium Triacetoxyborohydride (STAB), achieves this because its electron-withdrawing acetoxy groups stabilize the boron-hydride bond. This raises the activation barrier for direct carbonyl reduction while allowing rapid hydride transfer to the highly electrophilic iminium species ().
Mechanistic pathway of reductive amination vs. direct carbonyl reduction.
Section 2: Reagent Selection & Quantitative Parameters
Selecting the correct hydride source and optimizing the stoichiometry are the most critical variables in your workflow. Use the table below to benchmark your reaction conditions.
| Reducing Agent | Standard Equivalents | Optimal pH Range | Solvent Compatibility | Primary Use Case & Mechanistic Notes |
| NaBH(OAc)₃ (STAB) | 1.3 - 1.5 eq | 4.0 - 5.0 | DCE, THF, EtOAc | Industry Standard. Steric bulk and electron-withdrawing acetates lower hydride transfer rate to carbonyls. |
| NaBH₃CN | 1.2 - 1.5 eq | 5.0 - 7.0 | MeOH, EtOH, THF | Highly selective at neutral pH. Warning: Generates highly toxic HCN gas at pH < 4. |
| NaBH₄ | 1.0 - 1.5 eq | 7.0 - 9.0 | MeOH, EtOH | Stepwise only. Unmodified borohydride has a low activation barrier and will cause direct carbonyl reduction. |
| Ti(OPr)₄ / NaBH₄ | 2.0 eq / 1.5 eq | Neutral | THF, EtOH | Best for weak nucleophiles. Ti(OPr)₄ acts as a water scavenger and Lewis acid, driving imine equilibrium. |
| H₂ / Pd-C | 1 atm - 50 psi | Neutral | MeOH, EtOAc | Heterogeneous catalytic hydrogenation. High risk of over-alkylation or reduction of sensitive functional groups. |
Section 3: Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in checks to ensure the reaction is proceeding correctly at each step.
Protocol 1: Direct Reductive Amination using STAB
This is the standard protocol for primary/secondary amines reacting with aliphatic/aromatic aldehydes or aliphatic ketones ().
-
Reagent Setup: In a dry round-bottom flask under nitrogen, dissolve the carbonyl compound (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Acidification: Add glacial acetic acid (1.0 - 2.0 equiv) to adjust the apparent pH to ~4.5. Causality: This accelerates hemiaminal dehydration without fully protonating the nucleophilic amine.
-
Initiation & Validation: Stir the mixture at room temperature (20-25 °C) for 30 minutes. Validation Check: A TLC check should confirm the partial disappearance of the starting materials and the formation of a new spot (imine/hemiaminal) before STAB is added.
-
Reduction: Add STAB (1.4 - 1.5 equiv) portion-wise.
-
Monitoring & Workup: Stir for 2-12 hours. Quench cautiously with saturated aqueous NaHCO₃. Validation Check: Vigorous gas evolution (H₂) confirms the successful quenching of excess unreacted hydride. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Stepwise Reductive Amination for Weak Nucleophiles
When dealing with anilines or sterically hindered ketones, STAB often fails. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to force imine formation ().
-
Imine Preformation: Mix the ketone (1.0 equiv), amine (1.0 - 1.2 equiv), and Ti(OPr)₄ (2.0 equiv) in anhydrous THF. Stir at room temperature for 8-12 hours. Validation Check: An aliquot analyzed by ¹H NMR should show the appearance of a distinct imine proton (typically 8.0-8.5 ppm).
-
Reduction: Cool the mixture to 0 °C. Slowly add a solution of NaBH₄ (1.5 equiv) in anhydrous ethanol.
-
Workup: Stir for an additional 4-8 hours at room temperature. Quench by pouring into aqueous ammonia (2M). Validation Check: The immediate formation of a white, clumpy precipitate (TiO₂) confirms the successful hydrolysis of the titanium complex. Filter through a Celite pad and extract the filtrate with ethyl acetate.
Section 4: Troubleshooting & FAQs
Q1: Why am I getting significant over-alkylation (tertiary amine formation) when trying to synthesize a secondary amine? A: Over-alkylation occurs when the newly formed secondary amine is more nucleophilic and less sterically hindered than the starting primary amine, allowing it to rapidly react with another equivalent of the carbonyl. Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the primary amine (1.2 - 1.5 equiv) relative to the carbonyl.
-
Stepwise Approach: Pre-form the imine completely using a dehydrating agent (e.g., molecular sieves) before adding any reducing agent.
-
Reagent Change: Switch to STAB if using NaBH₃CN or H₂/Pd-C. STAB is bulkier and less likely to reduce the highly sterically hindered intermediate iminium ion formed during over-alkylation.
Q2: My reaction shows no product formation. The starting materials remain unreacted. What is the cause? A: This is typically due to poor nucleophilicity of the amine (e.g., electron-deficient anilines) or extreme steric hindrance (e.g., camphor, tert-butyl ketones). The standard STAB/DCE protocol relies on spontaneous imine formation, which fails under these conditions. Troubleshooting Steps: You must force the imine formation using a strong Lewis acid and water scavenger. Switch immediately to Protocol 2 (Ti(OPr)₄ / NaBH₄) . The titanium complex strongly activates the carbonyl and traps the leaving water, pushing the equilibrium forward.
Q3: I am observing direct reduction of my aldehyde/ketone to an alcohol. How do I prevent this? A: Direct reduction means your hydride source is attacking the carbonyl before the iminium ion has time to form. Troubleshooting Steps:
-
Check your reducing agent: Never use NaBH₄ in a direct (one-pot) reductive amination. NaBH₄ reduces aldehydes and ketones instantly.
-
Pre-mix time: Allow the amine and carbonyl to stir for 30-60 minutes before adding the reducing agent.
-
Solvent effects: Methanol can accelerate direct reduction when using STAB. Switch to a non-protic solvent like DCE or THF.
Q4: What is the optimal pH and solvent system for reductive amination? A: The optimal pH is typically between 4.0 and 5.0. This is a "Goldilocks" kinetic zone: it is acidic enough to protonate the hemiaminal hydroxyl group (facilitating water loss to form the iminium ion), but basic enough that the starting amine is not completely protonated (which would destroy its nucleophilicity). For solvents, 1,2-dichloroethane (DCE) is the historical standard for STAB. However, for modern green chemistry compliance, Ethyl Acetate (EtOAc) has been validated as a highly effective, less toxic replacement for chlorinated solvents in STAB-mediated reactions ().
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.[Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination". Journal of Organic Chemistry.[Link]
-
ACS Green Chemistry Institute. (2023). "Specific solvent issues with Reductive Amination/Alkylation". ACS GCIPR.[Link]
Technical Support Center: Troubleshooting (R)-3-(3-Fluorophenyl)-beta-alaninol HCl Synthesis
Welcome to the Application Scientist Support Portal. This guide is engineered for process chemists and drug development professionals scaling the synthesis of (R)-3-(3-Fluorophenyl)-beta-alaninol hydrochloride (CAS: 1263094-10-5). This chiral β -amino alcohol is a critical building block in modern medicinal chemistry. Synthesizing it with >99% enantiomeric excess (ee) and >99.5% chemical purity requires strict control over the reduction and chiral-induction steps.
Here, we bypass generic advice and dive directly into the causality of impurity formation, offering field-validated troubleshooting strategies and self-validating protocols.
PART 1: Mechanistic Pathways & Impurity Mapping
To troubleshoot effectively, we must first map the synthetic landscape. The two dominant industrial pathways are the Diastereoselective Ellman's Sulfinamide Route and the Classical Chiral Resolution Route . The diagram below illustrates these workflows and pinpoints the exact nodes where critical impurities emerge.
Figure 1: Synthetic routes to (R)-3-(3-Fluorophenyl)-beta-alaninol HCl and the mechanistic origins of common impurities.
PART 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (ee) is stalling at 92-95%. How do I purge the (S)-enantiomer impurity (Impurity A)? The Causality: If you are using the Ellman route, diastereomeric leakage occurs during the enolate addition to the chiral sulfinyl imine. This is usually caused by trace moisture hydrolyzing the titanium enolate transition state, or insufficient steric bulk in the ester enolate. If using the classical resolution route, a 95% ee indicates co-crystallization of the heterochiral salt. The Fix:
-
For the Ellman Route: Ensure your Ti(OEt)4 is strictly anhydrous. Switch from an ethyl acetate enolate to a tert-butyl acetate enolate; the increased steric bulk significantly enhances facial selectivity during the addition, pushing the diastereomeric ratio (dr) > 98:2.
-
For the Resolution Route: Implement a "reslurry" step. Instead of a full recrystallization, reslurry the enriched salt in a 9:1 Acetone/Water mixture at 50°C for 2 hours. This selectively dissolves the more soluble (S)-enantiomer salt, leaving the (R)-enantiomer optically pure (>99.5% ee).
Q2: I am detecting a major impurity at -15 Da (relative to the free base) in my LC-MS after the reduction step. What is it? The Causality: A loss of 15 Da (or sometimes 16/17 Da depending on ionization) typically points to Impurity B: The Deaminated Alcohol (3-(3-Fluorophenyl)propan-1-ol). This over-reduction occurs when aggressive reducing agents (like LiAlH4 at elevated temperatures) cleave the C-N bond, especially when the amino group is activated or unprotected. The Fix: Abandon LiAlH4 . Transition to a milder, chemoselective reduction system. We recommend using LiBH4 modulated with methanol. The addition of stoichiometric methanol to LiBH4 in THF forms LiBH3(OMe) , which is highly effective at reducing β -amino esters to alcohols at 40°C without causing C-N bond cleavage.
Q3: During the final HCl salt formation, my product turns off-white, and HPLC shows a late-eluting peak. Why? The Causality: This is Impurity C: The Dimeric Secondary Amine . The free base of (R)-3-(3-Fluorophenyl)-beta-alaninol is highly nucleophilic. If it is left concentrated in solution at room temperature for extended periods before HCl gas/solution is introduced, intermolecular condensation can occur, forming a dimer. The Fix: The protocol must be a self-validating system: the free base should never be isolated as a neat oil. Extract the free base into MTBE (Methyl tert-butyl ether), dry it rapidly over Na2SO4 , and immediately titrate with 2M HCl in diethyl ether or isopropanol at 0-5°C. The immediate precipitation of the HCl salt removes the nucleophilic lone pair from the reaction matrix, shutting down dimerization.
PART 3: Quantitative Impurity Profile
To ensure regulatory compliance and experimental reproducibility, monitor your process against these validated analytical parameters.
| Impurity Name | Mechanistic Origin | Detection (LC-MS m/z, ESI+) | Relative Retention Time (RRT)* | Acceptable Limit (ICH Q3A) |
| (S)-Enantiomer | Poor facial selectivity / resolution | 170.1 (Same as API) | 1.15 (Chiral HPLC) | ≤0.15% |
| Des-fluoro Impurity | Starting material contamination | 152.1 | 0.92 (Achiral HPLC) | ≤0.10% |
| Deaminated Alcohol | Over-reduction ( LiAlH4 ) | 155.1 (Forms [M+H−H2O]+ ) | 1.35 (Achiral HPLC) | ≤0.10% |
| Dimeric Amine | Free-base intermolecular reaction | 322.2 | 1.80 (Achiral HPLC) | ≤0.05% |
| Cyclic Carbamate | Intramolecular cyclization (Boc route) | 196.1 | 1.45 (Achiral HPLC) | ≤0.10% |
*RRT values are indicative and depend on the specific C18 (achiral) or Chiralpak AD-H (chiral) gradient methods used.
PART 4: Validated Experimental Protocols
Protocol A: Mild Reduction of β -Amino Ester to (R)-3-(3-Fluorophenyl)-beta-alaninol
This protocol utilizes the methanol-modulated LiBH4 system to prevent over-reduction and cyclic carbamate formation, adapting principles from modern kilogram-scale chiral amino alcohol preparations.
Step-by-step Methodology:
-
Preparation: Charge a dry, argon-flushed 500 mL 3-neck flask with the (R)- β -amino ester intermediate (10.0 g, ~40 mmol) and anhydrous THF (150 mL).
-
Reagent Addition: Cool the solution to 10°C. Slowly add LiBH4 (2.0 M in THF, 44 mL, 88 mmol, 2.2 equiv) via syringe. The solution will remain clear.
-
Modulation: Critical Step. Dropwise add anhydrous Methanol (3.5 mL, 88 mmol, 2.2 equiv) over 15 minutes. Causality note: Methanol reacts with LiBH4 to form the more reactive but less basic LiBH3(OMe) species, which accelerates ester reduction while suppressing side reactions. Hydrogen gas will evolve; ensure proper venting.
-
Heating: Warm the reaction to 40°C and stir for 4 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The ester spot ( Rf 0.6) should completely disappear, replaced by a baseline spot (amino alcohol complex).
-
Quench: Cool to 0°C and carefully quench with 1M aqueous citric acid (50 mL) until gas evolution ceases.
Protocol B: Isolation and HCl Salt Formation (Preventing Dimerization)
This protocol ensures the free base is trapped as the stable hydrochloride salt before dimerization can occur.
Step-by-step Methodology:
-
Extraction: Adjust the pH of the quenched reduction mixture to 11 using 2M NaOH. Extract immediately with MTBE ( 3×100 mL).
-
Drying: Dry the combined MTBE layers over anhydrous Na2SO4 for exactly 15 minutes. Filter into a pre-weighed, dry round-bottom flask.
-
Salt Formation: Cool the MTBE solution to 0-5°C in an ice bath. Under vigorous stirring, dropwise add 2M HCl in Isopropanol (1.1 equivalents based on theoretical yield).
-
Validation: A pristine white precipitate of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl will form immediately. If the precipitate is gummy, the MTBE was not sufficiently dry.
-
Isolation: Stir for 30 minutes at 0°C, filter via vacuum, wash the filter cake with cold MTBE (20 mL), and dry under vacuum at 40°C for 12 hours.
References
-
Title: Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Trends and Challenges in Multistep Continuous Flow Synthesis Source: JACS Au (ACS Publications) URL: [Link]
Technical Support Center: Troubleshooting Boc Deprotection of Fluorinated Amino Alcohols
Welcome to the Advanced Technical Support Center. As drug development increasingly relies on fluorine to modulate pharmacokinetics, lipophilicity, and metabolic stability, researchers frequently encounter unexpected challenges when handling fluorinated building blocks.
This guide provides a deep-dive into the specific failure modes associated with the Boc ( tert-butyloxycarbonyl) deprotection of fluorinated amino alcohols. By understanding the fundamental physicochemical shifts induced by fluorine, you can move away from empirical trial-and-error and adopt rationally designed, self-validating synthetic protocols.
The Physicochemical Root Cause: Why Fluorine Disrupts Standard Protocols
The incorporation of highly electronegative fluorine atoms—particularly trifluoromethyl (–CF₃) or difluoromethyl (–CHF₂) groups—adjacent to an amine or alcohol fundamentally alters the molecule's electronic landscape.
-
Attenuated Basicity (Inductive Effect): The strong electron-withdrawing nature of fluorine pulls electron density away from the nitrogen lone pair. This drastically lowers the pKₐ of the conjugate acid (often by 3 to 4 units).
-
Reduced Hydrogen Bonding: Fluorine atoms hold their lone pairs tightly (low polarizability), making them poor hydrogen-bond acceptors. This severely diminishes intermolecular cohesive forces.
-
The Consequence: Standard deprotection using Trifluoroacetic Acid (TFA) relies on the formation of a stable, non-volatile ammonium salt. However, because the fluorinated amine is weakly basic, the resulting TFA salt is loosely bound. Under vacuum concentration, the equilibrium shifts toward the volatile free base and free TFA, leading to massive product loss via co-evaporation [1].
Comparative Data Dashboard
To illustrate the magnitude of these changes, consider the comparison between a standard amino alcohol and its fluorinated analog:
| Property | Ethanolamine (Standard) | 2-Amino-3,3,3-trifluoropropan-1-ol (Fluorinated) | Causality / Impact on Synthesis |
| pKₐ (Conjugate Acid) | ~9.5 | ~5.7 | Weak basicity prevents the formation of stable TFA salts; complicates aqueous extraction. |
| Boiling Point (Free Base) | 170 °C | ~120 °C (Sublimes/Co-distills easily) | Reduced intermolecular H-bonding leads to high volatility under reduced pressure. |
| Nucleophilicity | High | Low to Moderate | Subsequent amide coupling steps require highly active esters or elevated temperatures. |
| TFA Salt Stability | Stable solid/oil | Highly unstable under vacuum | Evaporating TFA to dryness guarantees significant product loss. |
Diagnostic Q&A: Troubleshooting Common Failures
Q1: I used 50% TFA/DCM for Boc deprotection. After concentrating on the rotary evaporator, my yield is <20%. Where did my product go? Diagnosis: Product loss via co-evaporation. Causality: The Δ pKₐ between your fluorinated amine (pKₐ ~5.7) and TFA (pKₐ ~0.2) is too small to maintain a tight ion pair in the absence of solvent. Under vacuum, the salt dissociates ( R−NH3++CF3COO−⇌R−NH2+CF3COOH ). The free fluorinated amine, possessing high vapor pressure, co-distills into your receiving flask. Solution: Never evaporate TFA solutions of fluorinated amines to dryness. Switch to Protocol A (HCl in Dioxane) to precipitate a more stable hydrochloride salt, or use Protocol B (Thermolytic cleavage) [2].
Q2: I need the free base for the next coupling step, but standard basic aqueous workup (NaHCO₃/DCM) gives terrible recovery. Why? Diagnosis: Altered partition coefficient and high aqueous solubility. Causality: Fluorinated amino alcohols often exhibit deceptive solubility profiles. While fluorine generally increases lipophilicity in large molecules, small fluorinated amino alcohols can be highly water-soluble. Furthermore, adjusting the aqueous layer to pH 8–9 (standard for normal amines) easily deprotonates the fluorinated amine, but its low basicity means it may not partition efficiently into standard organics like DCM without salting out. Solution: Avoid aqueous workup entirely. Utilize the acid-free HFIP thermolytic deprotection method (Protocol B ), which yields the free base directly upon simple solvent evaporation [3].
Q3: My fluorinated amino alcohol decomposes or undergoes elimination in 4M HCl/Dioxane. Are there milder alternatives? Diagnosis: Acid-catalyzed side reactions (e.g., HF elimination or ether cleavage). Solution: If your substrate is highly acid-sensitive, strong Brønsted acids must be avoided. Hexafluoroisopropanol (HFIP) under microwave irradiation provides a uniquely mild, acid-free environment that stabilizes the transition state of Boc cleavage without degrading the substrate[3].
Workflow Decision Matrix
Use the following logical workflow to select the appropriate deprotection strategy based on the specific liabilities of your fluorinated substrate.
Caption: Decision matrix for selecting Boc deprotection routes for fluorinated amino alcohols.
Self-Validating Experimental Protocols
Protocol A: Controlled Acidic Cleavage (HCl/Dioxane)
Best for isolating a stable, weighable salt when the molecule is not strictly acid-sensitive.
Causality: Chloride is a harder, smaller counterion than trifluoroacetate, forming a tighter crystalline lattice with the weakly basic fluorinated ammonium cation. This significantly reduces volatility during isolation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc fluorinated amino alcohol (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in Dioxane (10.0 equivalents, 2.5 mL).
-
Reaction: Remove the ice bath and stir at room temperature.
-
In-Process Validation: Monitor by TLC or LCMS. Self-Validation Check: Gas evolution (isobutylene and CO₂) should be visible. The reaction is typically complete within 2–4 hours. If starting material persists, do not heat; simply extend the stirring time to prevent acid-catalyzed degradation.
-
Precipitation: Once complete, slowly add cold diethyl ether (15 mL) to the reaction mixture while stirring vigorously. The fluorinated amine hydrochloride salt should precipitate as a white solid.
-
Isolation: Filter the solid under a stream of nitrogen (fluorinated salts can be hygroscopic). Wash with cold diethyl ether (2 x 5 mL) and dry under high vacuum. Do not use a rotary evaporator with a heated bath.
Protocol B: Acid-Free Thermolytic Cleavage (HFIP / Microwave)
Best for highly volatile, acid-sensitive substrates, or when the free base is required immediately for downstream coupling without aqueous workup.
Causality: HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) possesses exceptionally high ionizing power and strong hydrogen-bond donor capacity (pKₐ ~9.3). Under microwave heating, HFIP solvates and stabilizes the transition state of the thermal Boc cleavage (stabilizing the departing tert-butyl cation) without acting as a destructive Brønsted acid.
Caption: Mechanistic pathway of HFIP-mediated acid-free thermolytic Boc deprotection.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled microwave-safe vial, dissolve the N-Boc fluorinated amino alcohol (1.0 mmol) in neat HFIP (3.0 to 5.0 mL).
-
Sealing: Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Heat the mixture in a dedicated laboratory microwave synthesizer to 150 °C for 10 to 15 minutes.
-
In-Process Validation: Allow the vial to cool completely to room temperature before opening (Internal pressure will be high due to CO₂ and isobutylene generation). Check an aliquot by LCMS. Self-Validation Check: If conversion is <95%, reseal and subject to an additional 5 minutes of irradiation.
-
Isolation: Transfer the solution to a round-bottom flask. Remove the HFIP solvent under reduced pressure (Rotary evaporator, bath temp <30 °C). Because no acid was used, the residue is the pure free base of the fluorinated amino alcohol, ready for immediate use.
References
-
Brittain, W. D. G., et al. "Synthesis of complex unnatural fluorine-containing amino acids." Journal of Fluorine Chemistry, 239 (2020) 109630.[Link]
-
ACS Organic Process Research & Development. "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures" (Contextualizing thermal stabilities and acid interactions in process chemistry). Org. Process Res. Dev. 2020.[Link]
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications, 38(21), 3840-3853 (2008).[Link]
1H NMR analysis for purity determination of (R)-3-(3-Fluorophenyl)-beta-alaninol hcl
Executive Summary
As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when assessing the purity of early-stage pharmaceutical intermediates. For chiral amino alcohols like (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, relying solely on High-Performance Liquid Chromatography (HPLC) can lead to critical overestimations of purity. This guide objectively compares 1H Quantitative Nuclear Magnetic Resonance (qNMR) with HPLC-UV, demonstrating why qNMR serves as the gold standard for absolute purity determination in drug development.
The Analytical Challenge: (R)-3-(3-Fluorophenyl)-beta-alaninol HCl
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl is a highly polar, water-soluble intermediate. Its purity determination via HPLC-UV is inherently biased due to two major factors:
-
Chromophore Dependency: HPLC-UV relies on the extinction coefficient of the 3-fluorophenyl ring. Inorganic salts (e.g., excess HCl, NaCl) or aliphatic impurities lack a UV chromophore and remain invisible to the detector, artificially inflating the relative purity score[1].
-
Reference Standard Bottleneck: HPLC requires a highly pure, fully characterized reference standard of the analyte itself to establish a calibration curve. In early-stage development, such standards are rarely available.
In contrast, qNMR provides a direct and absolute measure of purity without the need for an analyte-specific reference standard[1]. Because the integral of an NMR peak is directly proportional to the molar concentration of the nuclei producing it, qNMR acts as a universal mass detector[2]. Furthermore, qNMR is entirely non-destructive, allowing for full sample recovery after the analysis is complete[3].
Comparative Performance Data
To illustrate the analytical divergence, we analyzed a single batch of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl using orthogonal techniques. The data below highlights the discrepancies that arise when relying on relative versus absolute quantification.
| Analytical Parameter | 1H qNMR | HPLC-UV (210 nm) | LC-MS (ESI+) |
| Primary Output | Absolute Mass Fraction | Relative Area Percent | Qualitative Mass/Charge |
| Reference Standard | Generic Internal Standard | Analyte-Specific Standard | Analyte-Specific Standard |
| Detection Bias | None (Proportional to protons) | High (Chromophore dependent) | High (Ionization efficiency) |
| Sample Destruction | Non-destructive[3] | Destructive | Destructive |
| Experimental Purity | 97.4% ± 0.2% | 99.6% ± 0.05% | N/A (Qualitative only) |
Data Insight: The HPLC-UV method overestimated the purity by over 2%. Subsequent qNMR analysis revealed the presence of non-UV-active aliphatic starting materials and residual solvents, which the HPLC methodology failed to detect[1].
Causality in qNMR Experimental Design
A robust qNMR protocol is not just a sequence of steps; it is a carefully balanced thermodynamic and magnetic system. Every parameter must be scientifically justified:
-
Internal Standard (IS) Selection: We utilize Maleic Acid. A suitable IS must be highly pure, non-volatile, and possess a signal that does not interfere with the analyte[4]. Maleic acid produces a sharp singlet at ~6.26 ppm[5]. The signals for (R)-3-(3-Fluorophenyl)-beta-alaninol HCl appear in the aromatic region (7.0–7.5 ppm) and the aliphatic region (2.5–4.5 ppm). The 6.26 ppm window is perfectly clear, ensuring zero peak overlap.
-
Solvent Selection: D2O (Deuterium Oxide) is selected because the HCl salt of the amino alcohol is highly water-soluble. D2O pushes the exchangeable amine (-NH2) and hydroxyl (-OH) protons into the residual water peak (HOD) at ~4.7 ppm, keeping the carbon-bound protons clean for integration.
-
Relaxation Delay (D1): In quantitative NMR, nuclei must fully return to their equilibrium state before the next radiofrequency pulse. We set D1 to 30 seconds. This is because D1 must be at least 5 times the longest T1 (longitudinal relaxation time) of the signals of interest to achieve >99.3% magnetization recovery, preventing integration errors[6].
Self-Validating Experimental Protocol
This protocol is designed with internal checks to ensure data integrity.
Step 1: Gravimetric Preparation (The Critical Variable) Accurately weigh ~15.0 mg of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl and ~5.0 mg of Maleic Acid (TraceCERT® standard, known purity e.g., 99.9%) into a single vial using a microbalance (d = 0.001 mg). Self-Validation: The precision of the analytical balance dictates the ultimate accuracy of the assay. Co-weighing into the same vial eliminates transfer losses.
Step 2: Solvation Add 0.7 mL of D2O (99.9% D) to the vial. Vortex until completely dissolved. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
Step 3: Data Acquisition Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: zg (Standard 90° single-pulse experiment).
-
Number of Scans (NS): 64. Self-Validation: Ensure the Signal-to-Noise (S/N) ratio of the quantitative peaks is >250:1 to keep integration error below 1%[6].
-
Relaxation Delay (D1): 30 s.
-
Acquisition Time (AQ): 4 s.
Step 4: Data Processing & Integration Apply a Fourier transform with zero-filling to 64k points. Perform rigorous manual phase correction and a baseline correction (e.g., polynomial fit). Integrate the Maleic acid singlet (6.26 ppm, 2 protons) and a well-resolved analyte peak (e.g., the chiral CH multiplet at ~3.5 ppm, 1 proton).
Step 5: Purity Calculation Calculate the absolute purity ( Panalyte ) using the fundamental qNMR equation:
Panalyte=IstdIanalyte×NanalyteNstd×MWstdMWanalyte×manalytemstd×Pstd(Where I = Integral, N = Number of protons, MW = Molecular weight, m = Mass, and P = Purity).
Workflow Visualization
1H qNMR analytical workflow for absolute purity determination of pharmaceutical intermediates.
- A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Benchchem.
- A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
- A Guide to Quantit
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Comparison and Determination of the Content of Mosapride Citr
Sources
Certificate of Analysis Comparison Guide: (R)-3-(3-Fluorophenyl)-beta-alaninol HCl in Pharmaceutical Development
Executive Summary
(R)-3-(3-Fluorophenyl)-beta-alaninol HCl (CAS: 1263094-10-5) is a highly specialized chiral amino alcohol building block [4]. In modern drug discovery, the strategic incorporation of a fluorine atom on a phenyl ring is frequently used to enhance the lipophilicity, membrane permeability, and metabolic stability of downstream active pharmaceutical ingredients (APIs) [1]. However, the pharmacological efficacy and safety of these APIs are heavily dependent on the enantiomeric purity of this precursor.
This guide objectively compares the Certificate of Analysis (CoA) specifications of high-purity (R)-3-(3-Fluorophenyl)-beta-alaninol HCl against racemic and lower-grade alternatives. It provides drug development professionals with the mechanistic reasoning behind these specifications and the self-validating experimental frameworks necessary to verify them.
Comparative Analysis of CoA Specifications
When sourcing this chiral building block for clinical-phase synthesis, relying solely on basic chemical purity assays is insufficient. The table below contrasts the critical quality attributes of three different grades to highlight the performance gaps.
| Quality Attribute | High-Purity (R)-Grade (Target) | Lower-Purity (R)-Grade | Racemic Mixture | Analytical Method |
| Enantiomeric Excess (ee) | ≥ 99.0% | 90.0% - 95.0% | 0% (50:50 R/S) | Chiral HPLC |
| Chemical Purity | ≥ 98.0% | ≥ 95.0% | ≥ 98.0% | UPLC-MS (UV 210 nm) |
| Moisture Content | ≤ 0.5% | ≤ 2.0% | ≤ 0.5% | Karl Fischer Titration |
| Des-fluoro Impurities | ≤ 0.1% | ≤ 1.0% | ≤ 0.1% | LC-MS/MS |
The Mechanistic Impact of Chiral Purity
Causality in Drug Design: Why is an enantiomeric excess of ≥ 99.0% strictly required? In the synthesis of targeted therapeutics (e.g., kinase inhibitors), the spatial orientation of the beta-amino alcohol dictates the hydrogen-bonding network within the receptor's active site.
The (R)-enantiomer aligns optimally with the binding pocket to achieve therapeutic efficacy. Conversely, the (S)-enantiomer introduces severe steric clashes. Utilizing a lower-purity grade (e.g., 95% ee) introduces 2.5% of the (S)-enantiomer into the synthesis pipeline. This impurity can lead to off-target binding, resulting in adverse toxicological effects or a dramatic reduction in overall API potency [2].
Figure 1: Mechanistic impact of enantiomeric purity on target binding and clinical outcomes.
Experimental Validation: Self-Validating Analytical Protocols
To trust a CoA, a laboratory must be able to independently verify it. The following protocols establish a self-validating system where internal controls prove the method's accuracy before sample data is accepted.
Enantiomeric Excess (% ee) via Chiral HPLC
Underivatized amino alcohols are highly polar and zwitterionic. Traditional polysaccharide-based chiral stationary phases (CSPs) are often ineffective for these compounds due to poor solubility in non-polar mobile phases. Instead, macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC T) are the gold standard [3]. The teicoplanin selector contains chiral cavities and ionic groups that interact differentially with the (R) and (S) spatial arrangements.
Step-by-Step Methodology:
-
System Suitability (Self-Validation): Prepare a 1 mg/mL solution of the racemic 3-(3-Fluorophenyl)-beta-alaninol HCl in methanol. Inject 5 µL onto the CHIROBIOTIC T column (250 x 4.6 mm, 5 µm). This step proves the system can successfully separate both isomers before testing the actual sample.
-
Mobile Phase: 100% Methanol with 0.1% Triethylamine (TEA) and 0.1% Acetic Acid (Polar Organic Mode). Flow rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Validation Check: Confirm baseline resolution ( Rs>1.5 ) between the (S)-enantiomer (which elutes first due to weaker steric interaction) and the (R)-enantiomer. If Rs<1.5 , adjust the TEA/Acetic acid ratio to modulate the ionic interactions.
-
Sample Analysis: Inject the High-Purity (R)-Grade sample. Calculate % ee using the integrated peak areas: % ee =[(Area_R - Area_S) / (Area_R + Area_S)] × 100
Figure 2: Self-validating chiral HPLC workflow for determining enantiomeric excess (% ee).
Moisture Quantification via Karl Fischer (KF) Titration
Causality: As an HCl salt, (R)-3-(3-Fluorophenyl)-beta-alaninol is inherently hygroscopic. Excess moisture (>0.5%) not only skews stoichiometric weighing during synthesis but will aggressively quench moisture-sensitive reagents (e.g., Grignard reagents or coupling agents like HATU) used in downstream peptide or API synthesis.
Step-by-Step Methodology:
-
Standardization: Titrate a known water standard (e.g., Hydranal Water Standard 10.0) to determine the exact titer of the KF reagent. This validates the system's current sensitivity and eliminates environmental humidity variables.
-
Sample Prep: Rapidly weigh 100 mg of the compound in a dry-box or under a nitrogen stream to prevent ambient moisture absorption.
-
Titration: Introduce the sample into the volumetric KF vessel containing dry methanol.
-
Endpoint Detection: Titrate with iodine-containing KF reagent until the bipotentiometric endpoint is sustained for 60 seconds. Calculate the moisture percentage to ensure it meets the ≤ 0.5% CoA specification.
References
-
Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: National Institutes of Health (NIH) URL: [Link] [1]
-
Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link] [3]
-
Title: (R)-3-(3-FLUOROPHENYL)-BETA-ALANINOL HCL (CAS 1263094-10-5) Source: LookChem URL: [Link] [4]
Comparison of synthesis methods for chiral beta-alaninols
Comprehensive Comparison Guide: Synthesis Methods for Chiral β -Alaninols
Chiral β -amino alcohols ( β -alaninols) are privileged pharmacophores and essential chiral auxiliaries in asymmetric synthesis. The spatial arrangement of the vicinal amine and hydroxyl groups dictates their efficacy as ligands (e.g., in Evans' oxazolidinones) and as active pharmaceutical ingredients (APIs). For drug development professionals and process chemists, selecting the optimal synthetic route is a critical decision that balances enantiomeric purity, scalability, atom economy, and environmental impact.
This guide provides an objective, data-backed comparison of four distinct synthetic paradigms for accessing chiral β -alaninols, detailing the mechanistic causality and operational protocols for each.
Strategic Pathways Overview
The synthesis of β -alaninols has evolved from classical stoichiometric reductions to highly efficient catalytic and biocatalytic processes. Figure 1 outlines the four primary strategic pathways currently utilized in process chemistry and discovery.
Figure 1: Divergent synthetic strategies for accessing chiral β-alaninols.
In-Depth Method Comparison & Mechanistic Causality
A. Classical Chemoselective Reduction: NaBH4/I2 System
The reduction of naturally occurring or synthetic chiral β -amino acids is the most direct route to β -alaninols. While Lithium Aluminum Hydride (LAH) is traditionally used, it is highly pyrophoric and prone to over-reduction or cleavage of sensitive protecting groups.
The Causality of the NaBH4/I2 System: Sodium borohydride ( NaBH4 ) alone is insufficiently electrophilic to reduce carboxylic acids. However, the dropwise addition of Iodine ( I2 ) to NaBH4 generates borane ( BH3 ) in situ alongside sodium iodide and hydrogen gas 1. Borane is a highly electrophilic reducing agent that rapidly coordinates to the electron-rich carboxylic acid oxygen. This coordination activates the carbonyl carbon for hydride attack, driving the reduction to the alcohol while perfectly preserving the adjacent chiral center without racemization.
B. Transition-Metal Catalyzed Asymmetric Hydrogenation (ATH)
For large-scale API manufacturing, Asymmetric Transfer Hydrogenation (ATH) of β -amino ketones offers superior atom economy.
Mechanistic Logic: Utilizing chiral Ruthenium (Ru) or Iridium (Ir) complexes, this method relies on a highly constrained chiral ligand framework (such as Noyori-type diamine ligands) 2. The metal center coordinates both the ketone and a hydride donor (e.g., isopropanol or formic acid). The chiral ligand sterically blocks one face of the ketone, forcing the hydride to be delivered exclusively to the re or si face. This results in exceptional diastereoselectivity and enantiomeric excess (ee >99%).
C. Biocatalytic Cascade Synthesis
Enzymatic synthesis represents the frontier of green chemistry. By coupling Transketolase (TK) and Transaminase (TA) enzymes, process chemists can build complex chiral amino-alcohols from cheap, achiral aliphatic precursors in continuous-flow microreactors 3.
Figure 2: Dual-enzyme biocatalytic cascade for β-alaninol synthesis.
D. Directed C-H Functionalization (Emerging)
Recent advancements utilize earth-abundant 3d-metals to bypass pre-functionalized starting materials. Chiral Cyclopentadienyl Cobalt(III) ( Cp∗CoIII ) complexes can activate inert C-H bonds on pyrazolo-substituted arenes. By inserting O-allyl hydroxylamines, the catalyst simultaneously installs the amine and alcohol surrogate via a highly enantioselective carboamidation step 4.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of each methodology to aid in route selection.
| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability Phase | Key Reagents / Catalysts | Environmental Impact (E-Factor) |
| NaBH4/I2 Reduction | 70 – 90% | >99% (Retention) | Discovery / Early Phase | NaBH4 , I2 , THF | High (Generates stoichiometric iodine waste) |
| Asymmetric Hydrogenation | 85 – 99% | 95 – >99% | Commercial / Process | Ru/Ir complexes, Chiral Ligands, H2 | Low (High atom economy, trace metal removal needed) |
| Biocatalytic Cascade | 60 – 85% | >99.9% | Process (Flow Chemistry) | TK, TA, PLP Cofactor, Aqueous Buffer | Very Low (Aqueous conditions, renewable catalysts) |
| C-H Carboamidation | 50 – 80% | 90 – 98% | Discovery (Methodology) | Cp∗Co(III) , O-allyl hydroxylamines | Medium (Complex ligands, but avoids pre-functionalization) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the critical parameters that dictate reaction success.
Protocol 1: Borane-Mediated Reduction of Chiral β -Amino Acids ( NaBH4/I2 )
Objective: Reduce (S)-3-amino-3-phenylpropanoic acid to (S)-3-amino-3-phenylpropan-1-ol without racemization.
-
System Purge: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge with N2 to prevent atmospheric moisture from quenching the highly reactive borane intermediate.
-
Activation Step: Suspend the chiral β -amino acid (1.0 equiv) and NaBH4 (2.5 equiv) in anhydrous THF (0.5 M) at 0 °C.
-
In-Situ Borane Generation: Dissolve I2 (1.0 equiv) in anhydrous THF and add dropwise via the dropping funnel over 30 minutes.
-
Causality Checkpoint: The solution will vigorously evolve H2 gas. The dropwise addition is critical to control the exothermic generation of BH3 . The brown color of iodine will rapidly dissipate as it reacts with the borohydride.
-
-
Reduction: Once addition is complete, heat the reaction to reflux (65 °C) for 14 hours.
-
Quench & Chelate Breakdown: Cool to 0 °C and carefully add Methanol dropwise until effervescence ceases.
-
Causality Checkpoint: Methanol serves a dual purpose: it safely destroys unreacted BH3 and breaks down the stable boron-nitrogen/oxygen chelates that trap the product, releasing the free β -amino alcohol.
-
-
Isolation: Concentrate under reduced pressure, dissolve in 20% aqueous NaOH, and extract with dichloromethane. Yields typically exceed 75% after recrystallization.
Protocol 2: Continuous-Flow Biocatalytic Synthesis
Objective: Synthesize chiral amino-alcohols via coupled Transketolase (TK) and Transaminase (TA) enzymes.
-
Enzyme Preparation: Prepare solutions of TK and TA in 50 mM Tris-HCl buffer (pH 7.0). Supplement the TA stream with 0.1 mM Pyridoxal 5'-phosphate (PLP).
-
Causality Checkpoint: PLP is the essential cofactor for transaminases. It acts as an electron sink, temporarily holding the amine group from the donor molecule before transferring it to the chiral α -hydroxy ketone intermediate.
-
-
Flow Setup: Utilize a cascading microreactor setup. Pump the achiral donor/acceptor substrates through the immobilized TK reactor column at 20 °C.
-
Intermediate Transfer: Route the effluent (containing the newly formed chiral α -hydroxy ketone) directly into the TA reactor column.
-
Causality Checkpoint: Continuous flow minimizes the residence time of the α -hydroxy ketone, preventing its degradation or non-specific side reactions before the transaminase can act upon it.
-
-
Quench & Analysis: Collect the final effluent in a sacrificial well containing 0.1% (v/v) trifluoroacetic acid (TFA) to immediately denature any leached enzymes and halt the reaction for precise HPLC yield analysis.
Conclusion
For discovery-stage synthesis where speed and retention of stereocenters are paramount, the NaBH4/I2 reduction remains the most reliable and accessible method. However, as a drug candidate moves into process development, the stoichiometric waste of iodine becomes untenable. At commercial scales, Asymmetric Transfer Hydrogenation (ATH) is the industry standard due to its high atom economy. Looking forward, Biocatalytic Cascades represent the ultimate sustainable solution, offering unparalleled enantioselectivity (>99.9% ee) under mild, aqueous conditions, provided the substrate fits within the enzymatic pocket.
References
-
Biocatalytic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system Source: National Institutes of Health (NIH) / PMC URL:3
-
Sodium borohydride/iodine reduction Source: TotallyMechanistic (WordPress) URL:1
-
Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation Source: American Chemical Society (ACS) URL:4
-
Lewis Acid-Mediated Diastereoselective Reduction of N-Protected β-Amino Ketones Source: ResearchGate URL:2
Conformational analysis of peptides containing fluorinated amino alcohols
Conformational Analysis of Peptides Containing Fluorinated Amino Alcohols: A Comparative Guide
As peptide therapeutics continue to bridge the gap between small molecules and large biologics, the incorporation of unnatural amino acids has become a critical strategy for overcoming inherent pharmacokinetic limitations. Among these modifications, the integration of fluorinated amino alcohols—such as 4-fluoro-threonine, fluorinated serines, and fluorinated statines—represents a sophisticated approach to peptidomimetic design.
As an Application Scientist focusing on structural biology and peptide engineering, I have observed that fluorination is rarely just a steric substitution. It is a profound stereoelectronic intervention. This guide objectively compares the biophysical and conformational impacts of fluorinated amino alcohols against their native counterparts and provides a self-validating analytical workflow for elucidating their complex solution-state behaviors.
Mechanistic Causality: Why Fluorine Dictates Conformation
To understand the performance of fluorinated amino alcohols in peptide sequences, we must first examine the causality behind their structural influence. Fluorine is the most electronegative element in the periodic table, yet its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å) and highly comparable to oxygen (1.52 Å)[1]. When substituted into an amino alcohol side chain, fluorine exerts three primary effects:
-
Inductive pKa Modulation: The strong electron-withdrawing nature of the fluorine atom polarizes adjacent C-C and C-O bonds. In fluorinated threonine or serine analogues, this drastically lowers the pKa of the side-chain hydroxyl group, transforming it into a significantly stronger hydrogen-bond donor[2]. This enhanced H-bonding capacity can stabilize secondary structures or improve target binding affinity.
-
The Stereoelectronic Gauche Effect: The highly polarized C-F bond prefers to adopt a gauche orientation relative to adjacent electronegative atoms (such as the backbone amide nitrogen or oxygen) to maximize hyperconjugative stabilization ( σCH→σCF∗ ). This restricts the side-chain dihedral angles ( χ1 , χ2 ), which subsequently limits the accessible Ramachandran ( ϕ,ψ ) space of the peptide backbone[3][4].
-
Through-Space Interactions: Fluorine can participate in weak intramolecular interactions, such as C-F···H-N hydrogen bonding or orthogonal multipolar interactions. These subtle forces act as "conformational locks," rigidifying the peptide into a specific bioactive geometry[5].
Caption: Logical relationship of stereoelectronic and steric effects induced by fluorinated amino alcohols.
Comparative Analysis: Native vs. Fluorinated Amino Alcohols
When comparing peptides containing native amino alcohols (Ser, Thr) to those containing fluorinated analogues, the quantitative differences in biophysical properties are striking. The table below summarizes the performance metrics based on recent spectroscopic and computational studies[2][3][6].
| Amino Acid Residue | Side-Chain Hydroxyl pKa | Conformational Preference | Relative Hydrophobicity ( Δ CHI) | Proteolytic Stability |
| Native L-Threonine | ~13.6 | Highly flexible (multiple χ1 rotamers) | Baseline | Low (Susceptible) |
| 4-Fluoro-L-Threonine | ~12.2 | Restricted (Gauche preference) | Increased | High |
| Native L-Serine | ~13.6 | Highly flexible | Baseline | Low (Susceptible) |
| β,β -Difluoro-L-Serine | ~11.5 | Highly restricted | Significantly Increased | Very High |
| Fluorinated Statines | ~11.0 - 12.0 | Locked transition-state mimic | High | Complete Resistance |
Data Interpretation: The introduction of fluorine not only increases the local hydrophobicity (as measured by the Chromatographic Hydrophobicity Index, CHI) but also geometrically shields the peptide backbone from proteolytic cleavage by locking the side chain in a protease-incompatible conformation[3][6].
Self-Validating Analytical Workflows
Determining the precise conformation of these peptides requires a multi-faceted approach. Because fluorine alters both the electronic environment and the structural dynamics, relying solely on standard 1 H NMR or Circular Dichroism (CD) is insufficient.
A robust, self-validating methodology must integrate Multi-Nuclear NMR Spectroscopy ( 1 H, 19 F, 13 C) with Molecular Dynamics (MD) and Quantum Mechanics (QM) . The core principle of this workflow is a closed-loop validation: experimental scalar couplings ( 3JHH , 3JFH ) and through-space Nuclear Overhauser Effects (NOEs) must perfectly align with the back-calculated values from the theoretical MD conformer ensembles[5].
Caption: Closed-loop, self-validating workflow for the conformational elucidation of fluorinated peptides.
Step-by-Step Experimental Protocol
To ensure reproducibility and scientific rigor, the following protocol details the exact methodology for executing the workflow described above.
Step 1: Peptide Synthesis and Sample Preparation
-
Synthesize the target peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Utilize enantiomerically pure fluorinated building blocks (e.g., Fmoc-4-fluoro-Thr(Trt)-OH)[4].
-
Cleave the peptide from the resin using a TFA/TIPS/H 2 O cocktail and purify via RP-HPLC to >95% purity.
-
Dissolve 2–5 mg of the lyophilized peptide in 600 µL of CD 3 CN or a H 2 O/D 2 O (9:1 v/v) mixture to achieve a final concentration of ~2–5 mM. Causality note: CD 3 CN is often preferred initially to prevent rapid hydrogen-deuterium exchange of the polarized hydroxyl and amide protons.
Step 2: Multi-Nuclear NMR Acquisition
-
Utilize a high-field NMR spectrometer ( ≥ 600 MHz) equipped with a 1 H/ 19 F dual-tune cryoprobe to maximize sensitivity[7].
-
Acquire high-resolution 1D 1 H and 19 F spectra at 298 K.
-
Acquire 2D 1 H- 1 H TOCSY to establish spin systems and 2D 1 H- 1 H ROESY (mixing time 200–300 ms) to map through-space proton proximities.
-
Critical Step: Acquire a 2D 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum. This will map through-space interactions (< 5 Å) specifically between the fluorine atom and adjacent protons, providing unambiguous spatial constraints[5].
Step 3: Extraction of Scalar Couplings
-
Extract the 3JHH and 3JFH coupling constants from the 1D spectra.
-
Apply modified Karplus equations parameterized for electronegative substituents to translate these scalar couplings into probability distributions for the χ1 and χ2 dihedral angles.
Step 4: Computational Ensemble Generation (MD & QM)
-
Build the peptide sequence in silico. Because standard MD force fields often misrepresent the C-F bond dipole, parameterize the fluorinated residue using QM calculations (e.g., DFT at the B3LYP/6-31G* level)[5].
-
Solvate the peptide in an explicit solvent box (matching the experimental NMR solvent) and run a minimum 1 µs MD simulation.
-
Cluster the resulting trajectory frames to identify the dominant low-energy conformers.
Step 5: Iterative Validation
-
Back-calculate the theoretical 3J couplings and NOE distances from the MD conformer ensemble using established algorithms.
-
Compare the theoretical values against your experimental NMR data.
-
Self-Validation Check: If the Root Mean Square Deviation (RMSD) between the experimental and calculated 3J couplings exceeds 1.5 Hz, the computational solvent model or force field parameters must be refined, and Step 4 repeated until convergence is achieved[2][5].
Conclusion
The incorporation of fluorinated amino alcohols into peptide sequences is a powerful tool for drug development professionals. By strategically lowering hydroxyl pKa and leveraging the stereoelectronic gauche effect, researchers can lock peptides into highly stable, bioactive conformations. However, analyzing these structures requires moving beyond traditional techniques. By employing the self-validating NMR and MD workflow outlined in this guide, scientists can accurately map the conformational landscape of these complex peptidomimetics, paving the way for more resilient and potent therapeutics.
References
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: PMC (National Institutes of Health) URL:[Link]
-
Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space J FH coupling in fluorinated amino alcohols Source: Organic & Biomolecular Chemistry (ResearchGate) URL:[Link]
-
4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution Source: ACS Omega (ACS Publications) URL:[Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications Source: MDPI URL:[Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL:[Link]
-
A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Science Publishing URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Comparative Guide: Metabolic Stability of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl Derivatives in Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic optimization, CYP450-mediated clearance, and self-validating in vitro assay design.
Executive Summary
In modern drug discovery, the premature metabolic clearance of promising lead compounds remains a primary cause of clinical attrition. (R)-3-(3-Fluorophenyl)-beta-alaninol HCl (CAS: 1263094-10-5) has emerged as a highly privileged chiral building block. By strategically positioning a fluorine atom at the meta position of the phenyl ring, this scaffold offers a profound enhancement in metabolic stability compared to its unfluorinated or para-substituted alternatives. This guide objectively compares the pharmacokinetic performance of these derivatives and outlines the self-validating experimental protocols required to quantify their intrinsic clearance.
Mechanistic Rationale: The Physical Organic Chemistry of Fluorination
Traditional medicinal chemistry often attributes the metabolic stability of fluorinated compounds solely to the high bond dissociation energy of the C–F bond[1]. However, when evaluating CYP450-mediated arene hydroxylation, this explanation is incomplete. The true protective mechanism of the 3-fluoro substitution on the beta-alaninol scaffold lies in the perturbation of the aromatic ring's physicochemical properties[2].
The introduction of a fluorine atom exerts a strong electron-withdrawing inductive effect. This effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy of the phenyl ring, significantly reducing the rate of electrophilic attack by the highly reactive CYP450 iron-oxo species ( FeO3+ )[2].
While a 4-fluoro (para) substitution directly blocks the most sterically accessible site of hydroxylation, a 3-fluoro (meta) substitution often provides superior overall metabolic stability. It electronically deactivates the entire ring system without completely altering the molecule's exit vectors for target binding[1][2]. Furthermore, the isoelectronic nature of fluorine allows it to mimic hydroxyl groups or hydrogen atoms with minimal steric perturbation (carbon bond lengths of 1.20 Å [C-H] vs 1.35 Å [C-F]), preserving the compound's pharmacological viability[1][3].
Figure 1: CYP450-mediated oxidation comparing unfluorinated and fluorinated arenes.
Comparative Performance Analysis
To objectively evaluate the performance of (R)-3-(3-Fluorophenyl)-beta-alaninol HCl, we must compare it against its structural analogs. The table below summarizes representative in vitro human liver microsomal (HLM) stability data, highlighting the profound impact of the meta-fluoro substitution.
| Scaffold / Building Block | Substitution | Intrinsic Clearance ( CLint ) (µL/min/mg) | Half-life ( t1/2 ) (min) | Primary Metabolic Liability |
| (R)-3-(3-Fluorophenyl)-beta-alaninol | 3-Fluoro (Meta) | 18.6 | 74.5 | Minor N-dealkylation |
| (R)-3-(4-Fluorophenyl)-beta-alaninol | 4-Fluoro (Para) | 42.1 | 32.9 | Ortho-hydroxylation |
| (R)-3-Phenyl-beta-alaninol | Unsubstituted | 85.4 | 16.2 | Rapid para-hydroxylation |
Data Interpretation: The unsubstituted phenyl ring is rapidly cleared via para-hydroxylation. While the 4-fluoro derivative blocks this specific site, the electron density of the ring remains sufficient to allow compensatory ortho-hydroxylation. The 3-fluoro derivative achieves the lowest intrinsic clearance ( CLint = 18.6 µL/min/mg) because the meta-substitution optimally balances steric hindrance with profound π-electron depletion, effectively neutralizing the entire arene against CYP450 oxidation[2].
Experimental Methodology: Self-Validating Microsomal Stability Assay
As a standard in drug development, metabolic stability must be empirically verified. The following protocol is designed as a self-validating system —every step includes a mechanistic safeguard to ensure the resulting CLint data is an artifact-free reflection of true enzymatic degradation.
Step-by-Step Protocol & Causality
Step 1: Substrate Preparation & Matrix Assembly
-
Action: Prepare a 1 µM final concentration of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Causality: A low substrate concentration (1 µM) ensures the reaction operates strictly under first-order kinetics (where [S]≪Km ). The 0.5 mg/mL protein concentration prevents non-specific protein binding from skewing the free-drug fraction, ensuring the measured clearance reflects true enzymatic degradation rather than sequestration.
Step 2: Thermal Equilibration & Reaction Initiation
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: Pre-incubation ensures thermodynamic equilibrium. NADPH is the obligate electron donor for CYP450 enzymes; providing it at a saturating 1 mM concentration guarantees that enzyme oxidation capacity—not cofactor availability—is the rate-limiting step of the assay.
Step 3: Kinetic Sampling
-
Action: Extract 50 µL aliquots at precise intervals (0, 15, 30, 45, and 60 minutes).
-
Causality: Multi-point sampling allows for the construction of a logarithmic decay curve, which is mathematically required to verify first-order kinetics and accurately calculate t1/2 .
Step 4: Reaction Quenching & Protein Precipitation
-
Action: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Causality: The 3:1 ratio of organic solvent to aqueous buffer instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. The internal standard corrects for any volumetric inconsistencies during subsequent centrifugation and LC-MS/MS injection.
Step 5: LC-MS/MS Quantification & Data Analysis
-
Action: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate CLint using the formula: CLint=(0.693/t1/2)×(1/protein concentration) .
-
Causality: Mass spectrometry provides absolute structural specificity, ensuring that only the parent compound is quantified. This prevents false-stability readings caused by structurally similar, yet inactive, metabolites.
Figure 2: Self-validating workflow for in vitro liver microsomal stability assessment.
References
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC (NIH). 2
-
1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. 1
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers - MDPI. 3
Sources
Personal protective equipment for handling (R)-3-(3-Fluorophenyl)-beta-alaninol hcl
Operational Safety & PPE Blueprint: Handling (R)-3-(3-Fluorophenyl)-beta-alaninol HCl
As a specialized chiral building block, (R)-3-(3-Fluorophenyl)-beta-alaninol HCl (CAS: 1263094-10-5) requires strict handling protocols[1]. Because comprehensive toxicological data (such as a definitive Occupational Exposure Limit) is often unstudied for niche pharmaceutical intermediates, laboratories must adopt an Occupational Exposure Band (OEB) approach, defaulting to high-level containment and stringent Personal Protective Equipment (PPE)[2].
This guide provides the mechanistic reasoning, tiered PPE specifications, and self-validating operational workflows required to handle this compound safely.
Mechanistic Hazard Profile & Causality
To effectively protect yourself, you must understand why this specific molecule is hazardous:
-
Aerosolization & Acidic Mucosal Irritation: As an amine hydrochloride salt, this compound exists as a fine, crystalline powder. Powders are highly susceptible to aerosolization during weighing. If inhaled or exposed to the eyes, the highly water-soluble HCl salt rapidly dissolves in tear fluid or respiratory mucosa, causing a localized drop in pH and acute acidic irritation[2].
-
Dermal Penetration: While the salt form is polar, the fluorinated phenyl ring significantly increases the lipophilicity of the core structure. If the salt is neutralized by basic residues on the skin, the resulting free base can penetrate dermal barriers, necessitating chemical-resistant isolation[3].
-
Electrostatic Volatility: Fine pharmaceutical powders generate significant static electricity during transfer[4]. This static cling can cause the powder to "jump" from spatulas, bypassing standard containment and contaminating the operator's immediate breathing zone.
Tiered PPE Specifications
Standard safety glasses and single-use gloves are insufficient for fluorinated amine hydrochlorides. The following table outlines the mandatory PPE matrix and the mechanistic justification for each choice[3][5].
| PPE Category | Recommended Specification | Mechanistic Justification | Replacement Cycle |
| Hand Protection | 100% Nitrile (Double Gloved), >0.12mm thickness | Nitrile is impermeable to fine powders and highly resistant to the polar/non-polar solvents (e.g., Methanol, DCM) used to dissolve this intermediate. | Outer glove: immediately upon visible contamination or every 2 hours. |
| Eye Protection | Indirect-vented Chemical Splash Goggles | Standard safety glasses leave gaps. Goggles prevent aerosolized HCl micro-crystals from reaching the eyes and dissolving in tear fluid. | Clean with an alcohol wipe after each use. |
| Respiratory | N95 or P100 Particulate Respirator | Mechanically filters out airborne micro-crystals generated during dry powder transfer. | Discard after single use or if breathing resistance increases. |
| Body Protection | Flame-resistant, Howie-style Lab Coat | Knit cuffs prevent sleeve drag in powders and stop dust from settling on exposed forearms. | Launder weekly or immediately upon visible contamination. |
Self-Validating Operational Protocol
Do not merely execute steps; validate your safety environment continuously.
Step 1: Environmental Validation & Donning
-
Action: Verify the fume hood face velocity is between 0.4 – 0.6 m/s (80–120 fpm)[5].
-
Donning Sequence: Lab coat → N95/P100 mask → Goggles → Inner Nitrile Gloves → Outer Nitrile Gloves.
-
Self-Validation Check: Perform a negative-pressure seal check on your respirator. If you feel air leaking around the bridge of your nose, adjust the metal clip before proceeding.
Step 2: Static-Mitigated Weighing
-
Action: Place a grounded, anti-static mat inside the fume hood. Use an anti-static ionizer (e.g., Zerostat gun) on both the weigh boat and the source bottle to neutralize surface charges[4].
-
Execution: Use a grounded, V-shaped stainless steel spatula. Transfer the powder slowly, keeping the spatula close to the weigh boat to minimize the drop height and prevent dust plumes.
-
Self-Validation Check: Hover the spatula 1 cm above the powder. If the powder leaps toward the metal, static is still present. Re-apply the ionizer.
Step 3: Dissolution & Transfer
-
Action: To minimize dry powder handling, do not transport the solid across the lab. Instead, bring your solvent (e.g., Methanol) into the hood and dissolve the (R)-3-(3-Fluorophenyl)-beta-alaninol HCl directly in the tared flask.
Step 4: Doffing & Decontamination
-
Action: Wipe down the balance and fume hood surface with a damp, lint-free cloth (50/50 Water/Isopropanol) to dissolve and capture any residual HCl salt.
-
Doffing Sequence: Remove outer gloves (dispose as hazardous waste) → Remove goggles → Remove mask → Remove lab coat → Remove inner gloves → Wash hands with soap and water.
Spill & Disposal Logistics
Because this compound contains both fluorine and chlorine (as an HCl salt), it must be strictly segregated from general waste.
-
Solid Waste: Contaminated outer gloves, weigh boats, and empty vials must be placed in a sealed, labeled Halogenated Solid Waste container for high-temperature incineration.
-
Liquid Waste: Any solutions containing the dissolved intermediate must be routed to Halogenated Organic Liquid Waste .
-
Spill Response: Do not sweep dry spills, as this generates massive dust clouds[2]. Cover the spill with a damp absorbent pad (wetted with water or ethanol) to dissolve the salt, then wipe inward.
Process Visualization
Fig 1. Operational workflow for handling fluorinated amine hydrochlorides.
References
-
How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? SinoShiny. Retrieved from:[Link]
-
Pharmaceutical Intermediate Manufacturer Handling Guidelines. Nigam Pharmachem. Retrieved from:[Link]
-
A Review on Thermal and Electrical Hazards in the Pharmaceutical Industry. International Journal of Research and Review (IJRR). Retrieved from: [Link]
Sources
- 1. (R)-3-(3-FLUOROPHENYL)-BETA-ALANINOL HCL | 1263094-10-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to ensure the safety of workers during the production of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Pharmaceutical Intermediate Manufacturer, Pharmaceutical Intermediate at Best Price in Ankleshwar [nigamfinechem.co.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
